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  • Product: 2-cyano-N-(1-phenylethyl)acetamide
  • CAS: 59749-84-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Cyano-N-(1-phenylethyl)acetamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Cyano-N-(1-phenylethyl)acetamide is a versatile organic compound characterized by its acetamide backbone, a nitrile functional group, and a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N-(1-phenylethyl)acetamide is a versatile organic compound characterized by its acetamide backbone, a nitrile functional group, and a chiral 1-phenylethyl substituent. This unique combination of functional groups makes it a valuable intermediate in organic synthesis and a molecule of interest in medicinal chemistry. Its structural features allow for a variety of chemical transformations and potential interactions with biological targets. This technical guide provides a comprehensive overview of its core properties, a detailed synthesis protocol, analytical methodologies for its characterization, and insights into its current and potential applications in drug development.

Core Molecular and Physicochemical Properties

2-Cyano-N-(1-phenylethyl)acetamide is a white crystalline solid. The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource
Chemical Formula C₁₁H₁₂N₂O[1][2]
Molecular Weight 188.23 g/mol [2][3]
Monoisotopic Mass 188.09496 Da[1]
Melting Range 393-395 K (120-122 °C)[2][3]
Appearance White crystalline solid[3]

Synthesis Protocol: Amidation of Methyl 2-Cyanoacetate

A reliable and straightforward method for the synthesis of 2-cyano-N-(1-phenylethyl)acetamide involves the amidation of a cyanoacetate ester with (R)-1-phenylethanamine. This reaction is typically carried out in the presence of a weak acid catalyst.[2][3]

Experimental Workflow

Synthesis_Workflow Reactants Methyl 2-cyanoacetate + (R)-1-phenylethanamine Reaction Stir at Room Temperature (6-7 hours) Reactants->Reaction Solvent Dry Dichloromethane Solvent->Reaction Catalyst Dilute Acetic Acid Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Solvent Removal & Ethyl Acetate Extraction Monitoring->Workup Completion Purification Recrystallization from Methanol Workup->Purification Product 2-Cyano-N-(1-phenylethyl)acetamide Purification->Product

Caption: Synthesis workflow for 2-cyano-N-(1-phenylethyl)acetamide.

Step-by-Step Methodology
  • Reaction Setup: In a clean, dry round-bottom flask, combine methyl 2-cyanoacetate (0.1 g, 0.01 mol) and (R)-1-phenylethanamine (0.1 g, 0.01 mol).

  • Solvent and Catalyst Addition: Add dry dichloromethane (25 ml) to the flask, followed by a few drops of dilute acetic acid to catalyze the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 6-7 hours.

  • Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), remove the dichloromethane under reduced pressure. Extract the resulting residue with ethyl acetate.

  • Purification: The crude product is purified by successive recrystallization from methanol to yield the final product. A typical yield for this process is around 83%.[2]

Analytical Characterization

A thorough characterization of 2-cyano-N-(1-phenylethyl)acetamide is crucial to confirm its identity and purity. A combination of spectroscopic techniques is typically employed.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques are used to identify the characteristic functional groups present in the molecule, such as the C≡N (nitrile), C=O (amide), N-H (amide), and aromatic C-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment.

    • ¹³C NMR: Identifies the different carbon environments within the molecule.

  • UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the molecule and can provide information about the chromophores present.[4][5]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of 2-cyano-N-(1-phenylethyl)acetamide and for quantifying it in various matrices.[6][7] A validated HPLC method would typically involve:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer.

  • Detection: A UV detector set at an appropriate wavelength to monitor the analyte.

Applications in Drug Development and Research

Derivatives of acetamide are known to possess a wide range of biological activities, making them important scaffolds in drug discovery.[8][9]

Potential Therapeutic Areas
  • Anti-inflammatory Agents: Some acetamide derivatives have shown promise as anti-inflammatory agents.[8][10]

  • Anticonvulsants: N-substituted amino acid derivatives, including acetamides, have been investigated for their potential as anticonvulsant agents.[9]

  • Antimicrobial Activity: The versatile structure of 2-cyano-N-arylacetamides allows for the synthesis of various heterocyclic compounds with potential antimicrobial properties.[9]

Molecular Docking Studies

Computational studies, such as molecular docking, have been employed to investigate the potential interactions of 2-cyano-N-(1-phenylethyl)acetamide with various protein receptors. These studies can help in identifying potential biological targets and understanding the molecule's mechanism of action at a molecular level. For instance, studies have explored the binding affinity of this compound with different protein receptors, suggesting its potential for further investigation in drug design.[5]

Safety and Handling

While specific toxicological data for 2-cyano-N-(1-phenylethyl)acetamide is not extensively available, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on the safety data for the related compound 2-cyanoacetamide, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or under a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

Conclusion

2-Cyano-N-(1-phenylethyl)acetamide is a compound with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of reactive functional groups make it an attractive building block for the development of novel molecules with diverse biological activities. The analytical techniques outlined in this guide provide a robust framework for its characterization and quality control. As research in drug discovery continues to evolve, the exploration of compounds like 2-cyano-N-(1-phenylethyl)acetamide and its derivatives may lead to the identification of new therapeutic agents.

References

  • EON Biotech. (R)-2-cyano-N-(1-phenylethyl)acetamide – (1202405-40-0). Available at: [Link]

  • PubChem. 2-cyano-n-(1-phenylethyl)acetamide (C11H12N2O). Available at: [Link]

  • Kumar, M., Madhukar, B. S., Sridhar, M. A., Bhadregowda, D. G., Kapoor, K., Gupta, V. K., & Kant, R. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o653. Available at: [Link]

  • Taylor & Francis Online. (2022). Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. Available at: [Link]

  • ResearchGate. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide. Available at: [Link]

  • Taylor & Francis Online. (2022). Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, 2-cyano-. In NIST Chemistry WebBook. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. Available at: [Link]

  • PubChem. 2-Cyano-N-methylacetamide. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Phenylethyl cyanoacetate Properties. In CompTox Chemicals Dashboard. Available at: [Link]

  • Priyanka, P., Raj, K., & Kumar, A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. Available at: [Link]

  • Organic Syntheses. (n.d.). cyanoacetamide. Available at: [Link]

  • Quickcompany. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. Available at: [Link]

  • da Silva, J. M. P. R., et al. (2021). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Pharmaceuticals, 14(3), 223. Available at: [Link]

  • Wikipedia. (n.d.). Cyanoacetamide. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (2018). A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product. Available at: [Link]

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Exploratory

The Evolving Landscape of 2-Cyano-N-(1-phenylethyl)acetamide Derivatives: A Technical Guide to Biological Potential and Therapeutic Exploration

Abstract The 2-cyano-N-(1-phenylethyl)acetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-cyano-N-(1-phenylethyl)acetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this versatile class of compounds, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways, critically analyze their demonstrated anticonvulsant, anticancer, and antimicrobial properties, and elucidate the underlying mechanisms of action. This guide emphasizes the crucial interplay between chemical structure and biological function, offering field-proven insights to inform the rational design of novel therapeutic agents. Detailed experimental protocols and comprehensive data summaries are provided to serve as a practical resource for the scientific community.

Introduction: The Cyanoacetamide Core - A Gateway to Diverse Bioactivity

The cyanoacetamide moiety is a highly reactive and versatile building block in organic synthesis.[1] Its unique electronic and structural features, characterized by an activated methylene group flanked by electron-withdrawing nitrile and amide functionalities, render it a valuable synthon for the construction of a wide array of heterocyclic and acyclic compounds. The incorporation of a chiral 1-phenylethylamine group introduces stereochemical complexity, often leading to stereospecific interactions with biological targets and enhancing therapeutic efficacy. This guide focuses specifically on derivatives of 2-cyano-N-(1-phenylethyl)acetamide, a class of compounds that has garnered significant attention for its promising pharmacological profile. Our exploration will be grounded in the principles of structure-activity relationship (SAR), providing a causal understanding of how molecular modifications influence biological outcomes.

Synthetic Strategies: Accessing the 2-Cyano-N-(1-phenylethyl)acetamide Scaffold

The synthesis of the core 2-cyano-N-(1-phenylethyl)acetamide structure is typically achieved through a straightforward amidation reaction. The most common and efficient method involves the reaction of an activated cyanoacetic acid derivative, such as an ester or acid chloride, with (R)- or (S)-1-phenylethanamine.

General Synthesis Protocol

A reliable method for the synthesis of (R)-2-cyano-N-(1-phenylethyl)acetamide involves the reaction of methyl 2-cyanoacetate with (R)-1-phenylethanamine.[2][3]

Experimental Protocol: Synthesis of (R)-2-Cyano-N-(1-phenylethyl)acetamide [2][3]

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-cyanoacetate (1.0 equivalent) and (R)-1-phenylethanamine (1.0 equivalent) in dry dichloromethane.

  • Catalyst Addition: Add a catalytic amount of dilute acetic acid to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 6-7 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Extraction: Extract the residue with ethyl acetate.

  • Purification: Purify the crude product by recrystallization from methanol to yield the final product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Methyl 2-cyanoacetate Methyl 2-cyanoacetate Reaction Reaction Methyl 2-cyanoacetate->Reaction (R)-1-phenylethanamine (R)-1-phenylethanamine (R)-1-phenylethanamine->Reaction Dichloromethane (solvent) Dichloromethane (solvent) Dichloromethane (solvent)->Reaction Dilute Acetic Acid (catalyst) Dilute Acetic Acid (catalyst) Dilute Acetic Acid (catalyst)->Reaction Room Temperature, 6-7h Room Temperature, 6-7h Room Temperature, 6-7h->Reaction Work-up & Purification Work-up & Purification Reaction->Work-up & Purification (R)-2-cyano-N-(1-phenylethyl)acetamide (R)-2-cyano-N-(1-phenylethyl)acetamide Work-up & Purification->(R)-2-cyano-N-(1-phenylethyl)acetamide

Caption: Synthetic workflow for (R)-2-cyano-N-(1-phenylethyl)acetamide.

Biological Activities and Mechanistic Insights

The therapeutic potential of 2-cyano-N-(1-phenylethyl)acetamide derivatives spans several key areas of drug discovery. The following sections will detail their activity as anticonvulsant, anticancer, and antimicrobial agents, supported by available mechanistic data and quantitative evaluations.

Anticonvulsant Activity: Modulating Neuronal Excitability

A significant body of research has highlighted the anticonvulsant potential of N-substituted acetamide derivatives.[1][4][5][6][7] These compounds are believed to exert their effects by modulating the activity of key ion channels and neurotransmitter systems involved in the propagation of seizures.

Mechanism of Action: The anticonvulsant activity of many N-substituted acetamides is attributed to their ability to interact with voltage-gated sodium channels, stabilizing their inactive state and thereby limiting repetitive neuronal firing.[8] Some derivatives may also modulate voltage-gated calcium channels or enhance GABA-mediated inhibition, the primary inhibitory neurotransmission system in the central nervous system.[8]

Preclinical Evaluation: The anticonvulsant efficacy of these compounds is typically assessed in rodent models using standardized tests such as the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[8][9][10][11] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is indicative of efficacy against myoclonic and absence seizures.[9]

Experimental Protocol: Maximal Electroshock (MES) Test in Mice [9]

  • Animal Preparation: Use male Swiss mice (20-25 g).

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice. Include vehicle and positive control (e.g., phenytoin) groups.

  • Drug Absorption: Allow for a predetermined time (e.g., 30-60 minutes) for drug absorption.

  • Electrical Stimulus: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of tonic hindlimb extension. The absence of this response is considered protection.

  • Data Analysis: Calculate the median effective dose (ED50), the dose required to protect 50% of the animals, using probit analysis.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_endpoint Endpoint & Analysis Test Compound Administration (i.p.) Test Compound Administration (i.p.) Drug Absorption Period Drug Absorption Period Test Compound Administration (i.p.)->Drug Absorption Period Control Groups (Vehicle, Positive) Control Groups (Vehicle, Positive) Control Groups (Vehicle, Positive)->Drug Absorption Period Maximal Electroshock Application Maximal Electroshock Application Drug Absorption Period->Maximal Electroshock Application Observation of Seizure Response Observation of Seizure Response Maximal Electroshock Application->Observation of Seizure Response Protection (Absence of Tonic Hindlimb Extension) Protection (Absence of Tonic Hindlimb Extension) Observation of Seizure Response->Protection (Absence of Tonic Hindlimb Extension) ED50 Calculation ED50 Calculation Protection (Absence of Tonic Hindlimb Extension)->ED50 Calculation

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant assay.

Quantitative Data: Anticonvulsant Activity of Acetamide Derivatives

Compound IDStructureMES (ED50 mg/kg, i.p.)scPTZ (ED50 mg/kg, i.p.)Reference
Analog 1 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenyl-N-(3-phenylpropyl)acetamide45.6> 100[12]
Analog 2 N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide100 (at 0.5h)Inactive[12]
Compound 16 N-benzyl-2-acetamido-2-phenyl-acetamide derivative12 (in rats)46[1]
Compound 30 (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide derivative45.6Not Reported[7]

Note: Data for closely related N-substituted acetamide derivatives are presented to provide insights into potential structure-activity relationships.

Anticancer Activity: Inducing Cell Death in Malignant Cells

Derivatives of cyanoacetamide have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2][5][13][14][15][16]

Mechanism of Action: The anticancer mechanism of certain N-hetaryl-2-cyanoacetamide derivatives has been shown to involve the induction of apoptosis through the up-regulation of caspases-3 and -9.[2][14] Furthermore, these compounds can inhibit the expression of matrix metalloproteinases-2 and -9 (MMP-2 & MMP-9), which are crucial for cancer cell invasion and metastasis.[2][14] Inhibition of hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF) expression has also been observed, suggesting an anti-angiogenic effect.[2][14]

G cluster_compound 2-Cyanoacetamide Derivative cluster_cellular_effects Cellular Effects cluster_molecular_targets Molecular Targets Compound Compound Caspase-3 & -9 (Upregulation) Caspase-3 & -9 (Upregulation) Compound->Caspase-3 & -9 (Upregulation) MMP-2 & -9 (Inhibition) MMP-2 & -9 (Inhibition) Compound->MMP-2 & -9 (Inhibition) HIF-1α & VEGF (Inhibition) HIF-1α & VEGF (Inhibition) Compound->HIF-1α & VEGF (Inhibition) Apoptosis Induction Apoptosis Induction Anti-Metastasis Anti-Metastasis Anti-Angiogenesis Anti-Angiogenesis Caspase-3 & -9 (Upregulation)->Apoptosis Induction MMP-2 & -9 (Inhibition)->Anti-Metastasis HIF-1α & VEGF (Inhibition)->Anti-Angiogenesis

Caption: Anticancer mechanism of action for select cyanoacetamide derivatives.

In Vitro Evaluation: The cytotoxic activity of these compounds is commonly evaluated using the Sulforhodamine B (SRB) assay against a panel of human cancer cell lines.

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB dye.

  • Washing: Wash the plates to remove unbound dye.

  • Dye Solubilization: Solubilize the bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) to determine cell viability.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data: Anticancer Activity of Acetamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1g2a HCT116 (Colon)0.0059[5]
Compound 1g2a BEL-7402 (Liver)0.0078[5]
Compound 2b PC3 (Prostate)52[16]
Compound 2c PC3 (Prostate)80[16]
Compound 2c MCF-7 (Breast)100[16]
Compound 11 PC3 (Prostate)Not specified, but highly active[2][14]
Compound 12 HepG2 (Liver)Not specified, but highly active[2][14]
Antimicrobial Activity: Targeting Bacterial Proliferation

Certain 2-cyano-N-(1-phenylethyl)acetamide derivatives have exhibited promising activity against a range of bacterial and fungal pathogens.[9][14][17][18][19]

Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, some studies suggest that these compounds may exert their antimicrobial effects by inhibiting essential bacterial enzymes. One potential target is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication and transcription.[18][20][21][22][23] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Antimicrobial Susceptibility Testing: The antimicrobial activity of these compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) against various microbial strains using methods such as broth microdilution or agar diffusion assays.[19]

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Compound Preparation: Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Quantitative Data: Antimicrobial Activity of Acetamide and Related Derivatives

Compound Class/IDMicroorganismMIC (µg/mL)Reference
N-substituted 2-isocyanoarylacetamides Candida albicansVery good inhibitory effect[9]
2-chloro-N-phenylacetamide Candida albicans128 - 256
2-chloro-N-phenylacetamide Candida parapsilosis128 - 256
Compound 10 (5-acetamidoaurone) Staphylococcus aureus12.5 - 25[17]
Compound 20 (5-acetamidoaurone) Clostridium difficile3.12[17]
2-Phenylethanol Derivatives Escherichia coliMIC50 ~15 mM[19]

Note: Data for structurally related compounds are included to illustrate the potential of the acetamide scaffold.

Structure-Activity Relationship (SAR) and Future Perspectives

The diverse biological activities of 2-cyano-N-(1-phenylethyl)acetamide derivatives are intricately linked to their structural features. Key areas for modification to modulate activity include:

  • The Phenyl Ring of the Phenylethyl Moiety: Substitution on this ring can significantly impact lipophilicity and steric interactions with the target binding site.

  • The Cyanoacetamide Moiety: Modifications to the nitrile and amide groups can alter the electronic properties and hydrogen bonding capabilities of the molecule.

  • The Methylene Bridge: Altering the length and flexibility of the linker between the aromatic and acetamide moieties can influence the overall conformation and binding affinity.

Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis of focused compound libraries with diverse substitutions will be crucial for elucidating more precise SARs for each biological activity. Furthermore, detailed mechanistic studies, including the identification of specific molecular targets and the elucidation of signaling pathways, will be essential for the rational design of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

The 2-cyano-N-(1-phenylethyl)acetamide scaffold represents a highly promising starting point for the development of novel therapeutics. The demonstrated anticonvulsant, anticancer, and antimicrobial activities, coupled with the synthetic accessibility of these compounds, make them an attractive area for further investigation. This technical guide has provided a comprehensive overview of the current state of knowledge, from synthetic methodologies to biological evaluation and mechanistic insights. It is our hope that this resource will serve as a valuable tool for researchers in the field, stimulating further innovation and ultimately leading to the development of new and effective treatments for a range of human diseases.

References

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  • Synthesis, and Evaluation of Novel N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide derivatives by In silico investigations as an anticancer scaffold.
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Foundational

literature review of 2-cyano-N-(1-phenylethyl)acetamide in heterocyclic synthesis

An In-depth Technical Guide to the Role of 2-Cyano-N-(1-phenylethyl)acetamide in Modern Heterocyclic Synthesis Authored by a Senior Application Scientist Abstract 2-Cyano-N-(1-phenylethyl)acetamide has emerged as a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of 2-Cyano-N-(1-phenylethyl)acetamide in Modern Heterocyclic Synthesis

Authored by a Senior Application Scientist

Abstract

2-Cyano-N-(1-phenylethyl)acetamide has emerged as a uniquely versatile and powerful building block in synthetic organic chemistry. Its strategic combination of a chiral auxiliary, an activated methylene group, a reactive nitrile, and an amide functionality makes it a privileged scaffold for the construction of a diverse array of complex heterocyclic systems. This technical guide provides an in-depth review of its application in the synthesis of medicinally relevant heterocycles, including pyridines, thiazoles, and pyrimidines. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and present data-driven insights to empower researchers in drug discovery and development.

Introduction: The Strategic Value of 2-Cyano-N-(1-phenylethyl)acetamide

Heterocyclic compounds form the bedrock of medicinal chemistry, constituting a significant portion of FDA-approved drugs. The challenge for synthetic chemists lies in developing efficient, stereocontrolled, and modular routes to these vital structures. 2-Cyano-N-(1-phenylethyl)acetamide stands out as a key player in this endeavor. Its structure is a confluence of reactive sites:

  • The Active Methylene Group: Flanked by two electron-withdrawing groups (cyano and carbonyl), the α-carbon is highly acidic and readily forms a carbanion, making it an excellent nucleophile for a variety of condensation and addition reactions.[1][2]

  • The Cyano (Nitrile) Group: This group is a versatile electrophile and can participate in cyclization reactions to form nitrogen-containing rings. It is a crucial synthon for constructing pyridine and pyrimidine cores.[1][3]

  • The Amide Moiety: The amide nitrogen and carbonyl can act as nucleophilic and electrophilic centers, respectively, often participating in intramolecular cyclization steps to form stable heterocyclic rings.[4]

  • The (1-phenylethyl) Group: This chiral substituent provides a handle for asymmetric synthesis, enabling the potential for diastereoselective or enantioselective transformations, a critical consideration in modern drug development.

This guide will explore how these features are synergistically exploited to construct diverse and complex molecular architectures.

Synthesis of the Core Reagent: (R)-2-Cyano-N-(1-phenylethyl)acetamide

The reliable synthesis of the starting material is paramount. A straightforward and efficient method involves the direct amidation of a cyanoacetate ester with the chiral amine.

Experimental Protocol: Synthesis of (R)-2-Cyano-N-(1-phenylethyl)acetamide[5][6]
  • To a solution of methyl 2-cyanoacetate (0.01 mol, 1.0 eq) in dry dichloromethane (25 mL), add (R)-1-phenylethanamine (0.01 mol, 1.0 eq).

  • Add a catalytic amount of dilute acetic acid (2-3 drops).

  • Allow the reaction mixture to stir at room temperature for 6-7 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Extract the resulting residue with ethyl acetate.

  • The crude product can be purified by recrystallization from methanol to yield the title compound as a white crystalline solid (typical yield: ~83%).

Causality Insight: The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester. The use of a dry solvent is crucial to prevent hydrolysis of the ester. Acetic acid acts as a mild catalyst to activate the carbonyl group.

Core Reactivity and Mechanistic Pathways

The synthetic utility of 2-cyano-N-(1-phenylethyl)acetamide is dictated by the orchestrated reactivity of its functional groups. Understanding these pathways is key to designing successful synthetic strategies.

G cluster_reagent 2-Cyano-N-(1-phenylethyl)acetamide cluster_reactivity Key Reactive Sites cluster_pathways Common Reaction Pathways reagent NC-CH₂-C(=O)NH-CH(CH₃)Ph active_methylene Active Methylene (α-C) (Nucleophilic) reagent->active_methylene cyano_c Cyano Carbon (Electrophilic) reagent->cyano_c amide_n Amide Nitrogen (Nucleophilic) reagent->amide_n knoevenagel Knoevenagel Condensation active_methylene->knoevenagel Base Catalysis michael Michael Addition active_methylene->michael Base Catalysis cyclization Intramolecular Cyclization knoevenagel->cyclization multicomponent Multi-Component Reactions (MCRs) knoevenagel->multicomponent michael->cyclization michael->multicomponent cyclization->multicomponent

Caption: Key reactive sites and common synthetic pathways involving 2-cyano-N-(1-phenylethyl)acetamide.

The primary mode of reaction often begins with the deprotonation of the active methylene group by a base (e.g., piperidine, K₂CO₃, t-BuOK) to form a potent nucleophile.[5][6] This nucleophile can then engage in:

  • Knoevenagel Condensation: Reaction with aldehydes or ketones to form an electron-deficient alkene intermediate.[2][7]

  • Michael Addition: 1,4-conjugate addition to α,β-unsaturated carbonyl compounds or nitriles.[6][8]

These initial steps generate highly functionalized intermediates that are primed for subsequent intramolecular cyclization, often driven by the nitrile and amide groups, leading to the rapid assembly of complex heterocyclic cores.[9][10]

Synthesis of Pyridine and Pyridone Derivatives

Substituted pyridines and 2-pyridones are prominent scaffolds in pharmaceuticals. 2-Cyano-N-(1-phenylethyl)acetamide is an exceptional precursor for their synthesis, particularly through multi-component reactions (MCRs).

Strategy 1: Three-Component Synthesis of Highly Functionalized Pyridines

A powerful strategy involves the one-pot, three-component reaction of an aldehyde, malononitrile, and an N-substituted-2-cyanoacetamide.[8] This tandem process efficiently constructs the pyridine ring in a single operation.

G aldehyde Ar-CHO base Base (K₂CO₃) cyanoacetamide NC-CH₂-CONHR (R = 1-phenylethyl) michael Michael Addition cyanoacetamide->michael malononitrile CH₂(CN)₂ knoevenagel Knoevenagel Condensation base->knoevenagel intermediate1 Ar-CH=C(CN)₂ knoevenagel->intermediate1 intermediate1->michael intermediate2 Adduct michael->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Cyclized Intermediate cyclization->intermediate3 aromatization Autoxidation & Aromatization intermediate3->aromatization product 1-Alkyl-6-amino-4-aryl- 2-oxo-1,2-dihydropyridine- 3,5-dicarbonitrile aromatization->product

Caption: Mechanistic workflow for the three-component synthesis of functionalized pyridines.

Experimental Protocol: One-Pot Pyridine Synthesis[10]
  • In a flask suitable for microwave synthesis, combine N-(1-phenylethyl)-2-cyanoacetamide (1.0 mmol), an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and potassium carbonate (K₂CO₃, 1.0 mmol) in ethanol (3-5 mL).

  • Seal the vessel and heat the mixture under microwave irradiation at a suitable temperature (e.g., 100-120 °C) for 15-30 minutes.

  • Upon completion (monitored by TLC), cool the reaction mixture and pour it into cold water.

  • Neutralize with dilute HCl to precipitate the product.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., methanol) to obtain the pure pyridine derivative.

Causality Insight: Microwave irradiation dramatically accelerates the reaction rate compared to conventional heating, leading to shorter reaction times and often cleaner product formation.[8] The base (K₂CO₃) is crucial for both the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent Michael addition of the deprotonated cyanoacetamide.[8] The final steps involve an intramolecular cyclization (nucleophilic attack of the amide nitrogen onto a nitrile group) followed by tautomerization and oxidation to achieve the stable aromatic pyridine ring.[8]

Data Summary: Synthesis of Pyridin-2-ones

Multi-component reactions often provide good to excellent yields across a range of substrates.

EntryAldehyde/KetoneBaseConditionsYield (%)Reference
1BenzaldehydePiperidineSolvent-free, 80°C92[5]
2CyclohexanonePiperidineSolvent-free, 80°C95[5]
34-ChlorobenzaldehydeK₂CO₃EtOH, Microwave75[8]
4Chalcone (enal)t-BuOKTHF, O₂>80[6][11]

Synthesis of Thiazole Derivatives

Thiazole rings are a cornerstone of many biologically active compounds, including antimicrobials and anticancer agents.[12][13] The reactivity of the cyanoacetamide core can be harnessed to construct this important heterocycle.

Strategy: Reaction with Phenyl Isothiocyanate and α-Halocarbonyls

A common and effective route involves the reaction of the N-substituted cyanoacetamide with phenyl isothiocyanate to form a reactive thioamide intermediate, which is then cyclized with an α-halocarbonyl compound in a Hantzsch-type synthesis.[14]

Experimental Protocol: Synthesis of N-Thiazolyl-2-cyanoacetamides[16][17]

Step A: Formation of the Thioamide Intermediate

  • To a stirred solution of potassium hydroxide (0.01 mol) in dimethylformamide (DMF, 20 mL), add 2-cyano-N-(1-phenylethyl)acetamide (0.01 mol).

  • Stir the mixture for 30 minutes at room temperature.

  • Add phenyl isothiocyanate (0.01 mol) and continue stirring until the reaction is complete (monitored by TLC). This forms the potassium sulfide salt of the adduct in situ.

Step B: Cyclization to form the Thiazole Ring

  • To the reaction mixture from Step A, add an α-haloketone or α-haloester (e.g., chloroacetyl chloride or ethyl bromoacetate) (0.01 mol) dropwise.

  • Heat the reaction mixture (e.g., 60-80 °C) for several hours.

  • After cooling, pour the mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and purify by recrystallization.

Causality Insight: The strong base (KOH) deprotonates the active methylene group, which then attacks the electrophilic carbon of the isothiocyanate.[14] The resulting intermediate is a versatile nucleophile. The subsequent addition of an α-halocarbonyl reagent initiates an Sₙ2 reaction followed by an intramolecular condensation (cyclization) to form the stable five-membered thiazole ring, a variant of the classic Hantzsch thiazole synthesis.[13][15]

Synthesis of Pyrimidine Derivatives

Pyrimidines are fundamental components of nucleic acids and are widely found in therapeutic agents.[16][17] One of the most direct methods for their synthesis from cyanoacetamides involves condensation with a three-carbon dielectrophile or a related synthon. A more versatile approach involves condensation with amidines or ureas.

Strategy: Condensation with Amidines/Ureas

The reaction of an α,β-unsaturated derivative of 2-cyano-N-(1-phenylethyl)acetamide with reagents like urea, thiourea, or guanidine provides a direct route to functionalized pyrimidines.[3]

Experimental Protocol: Synthesis of 2-Oxo/Thioxo-pyrimidines[3]
  • First, prepare the arylidene derivative by reacting 2-cyano-N-(1-phenylethyl)acetamide (0.01 mol) with an appropriate aromatic aldehyde (0.01 mol) in ethanol with a catalytic amount of piperidine. Isolate this intermediate.

  • In a separate flask, dissolve the arylidene intermediate (0.01 mol) and urea or thiourea (0.01 mol) in ethanol.

  • Add a catalytic amount of a base like piperidine.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture. The product will often precipitate from the solution.

  • Filter the solid, wash with cold ethanol, and dry to obtain the pyrimidine derivative.

Causality Insight: This reaction is a classic example of a ring-closing condensation.[17] The arylidene intermediate, formed via Knoevenagel condensation, acts as a Michael acceptor. The amidine (e.g., urea) adds to the β-position of the double bond, followed by an intramolecular cyclization where a nitrogen atom attacks the electrophilic nitrile carbon.[3][18] Subsequent tautomerization leads to the stable pyrimidine ring system.

Conclusion and Future Outlook

2-Cyano-N-(1-phenylethyl)acetamide is a testament to the power of strategic molecular design. Its polyfunctional nature allows for a remarkable range of transformations, enabling the efficient, and often one-pot, synthesis of diverse and medicinally relevant heterocyclic compounds. The methodologies discussed herein—from multi-component reactions yielding pyridines to condensation strategies for thiazoles and pyrimidines—highlight its role as a cornerstone reagent for synthetic chemists. The inherent chirality of the molecule offers an exciting, yet underexplored, avenue for developing novel asymmetric syntheses of bioactive agents. As the demand for novel therapeutics continues to grow, the creative application of such versatile building blocks will remain essential to the advancement of drug discovery.

References

  • Title: Multi-component solvent-free cascade reaction of 2-cyanoacetamides: regioselective synthesis of pyridin-2-ones bearing quaternary centers Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation Source: Molecules (MDPI) URL: [Link]

  • Title: 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B Source: The Journal of Organic Chemistry (PubMed) URL: [Link]

  • Title: 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: ChemInform Abstract: 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. Source: ResearchGate URL: [Link]

  • Title: A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-Thiadiazole and Polysubstituted Thiophene Derivatives Source: Scientific & Academic Publishing URL: [Link]

  • Title: An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media Source: International Journal of PharmTech Research URL: [Link]

  • Title: SYNTHESIS OF PYRIMIDINE DERIVATIVES Source: Mansoura University URL: [Link]

  • Title: 2‐Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives Source: ResearchGate URL: [Link]

  • Title: (R)-2-Cyano-N-(1-phenylethyl)acetamide Source: PMC (NIH) URL: [Link]

  • Title: Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide Source: Molecules (MDPI) URL: [Link]

  • Title: Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide Source: Beilstein Journal of Organic Chemistry (PMC) URL: [Link]

  • Title: Organic CHEMISTRY Source: TSI Journals URL: [Link]

  • Title: Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis Source: TÜBİTAK Academic Journals URL: [Link]

  • Title: Thiazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Nazarov Cyclization Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides. Source: ResearchGate URL: [Link]

  • Title: Synthesis of Some Bis[2-oxopyridine, 2-iminochromene, chromeno[3,4-c]pyridine Source: Semantic Scholar URL: [Link]

  • Title: Synthesis, and synthetic applications of cyanoacetamides Source: ResearchGate URL: [Link]

  • Title: Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities Source: Der Pharma Chemica URL: [Link]

  • Title: (R)-2-Cyano-N-(1-phenylethyl)acetamide Source: ResearchGate URL: [Link]

  • Title: Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation Source: Mediterranean Journal of Medical Research URL: [Link]

  • Title: Synthesis of 2-Cyanopyrimidines Source: ResearchGate URL: [Link]

  • Title: Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide Source: Taylor & Francis Online URL: [Link]

  • Title: V. Cyclization Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide Source: Molecules (MDPI) URL: [Link]

  • Title: An Overview of Catalytic Carbonylative Double Cyclization Reactions Source: Catalysts (MDPI) URL: [Link]4344/13/6/1025)

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Exploratory

melting point and boiling point of 2-cyano-N-(1-phenylethyl)acetamide

An In-depth Technical Guide to the Physicochemical Characterization of 2-cyano-N-(1-phenylethyl)acetamide Authored by a Senior Application Scientist This guide provides a comprehensive overview of the melting and boiling...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-cyano-N-(1-phenylethyl)acetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the melting and boiling points of 2-cyano-N-(1-phenylethyl)acetamide, a compound of interest in synthetic chemistry and drug development. Beyond presenting established data, this document details the rigorous experimental methodologies required to validate these physical constants, ensuring data integrity and reproducibility in a research setting. The protocols and principles outlined herein are grounded in established laboratory techniques, providing a framework for the accurate characterization of this and similar novel chemical entities.

Introduction and Physicochemical Overview

2-cyano-N-(1-phenylethyl)acetamide (C₁₁H₁₂N₂O) is an amide derivative that features both a nitrile group and a chiral center, making it a potentially valuable building block in medicinal chemistry. The precise determination of its physical properties, such as melting and boiling points, is a cornerstone of its chemical characterization. These constants serve as critical indicators of purity and are essential for process development, formulation, and quality control in a drug development pipeline.[1] An impure compound will typically exhibit a depressed and broadened melting point range compared to a pure sample.[2]

The molecular structure, characterized by a benzene ring and an acetamide group, suggests the presence of intermolecular forces, including N-H···O and weak C-H···O hydrogen bonds, which have been confirmed by crystallographic studies.[3][4] These forces are significant as they dictate the energy required to transition the compound from a solid to a liquid (melting) and from a liquid to a gas (boiling).

Table 1: Physicochemical Properties of 2-cyano-N-(1-phenylethyl)acetamide
PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O[3][5]
Molecular Weight 188.23 g/mol [3][4]
Melting Point 393-395 K (120-122 °C)[3][4]
Boiling Point Data not available; potential for thermal decomposition.

Note: The boiling point for this compound is not readily found in the literature. This is common for complex organic molecules which may decompose at the high temperatures required for boiling under atmospheric pressure.

Experimental Determination of Melting Point

The melting point is a fundamental and highly informative physical property.[1] The capillary method is the most common and reliable technique for its determination in a laboratory setting.[6]

Principle of Melting Point Determination

The melting point is the temperature at which a substance's solid and liquid phases are in equilibrium.[1] For a pure crystalline solid, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The process involves heating a small, powdered sample at a controlled rate and observing the temperatures at which melting begins and is complete. The sharpness of this range is a strong indicator of sample purity.[1][2]

Causality in Experimental Design

The choice of a slow, controlled heating rate (e.g., 1-2°C per minute) as the melting point is approached is critical. This ensures that the temperature of the heating block accurately reflects the temperature of the sample, allowing the system to achieve thermal equilibrium.[7] Rapid heating can cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting point range.[7]

Detailed Protocol: Capillary Method
  • Sample Preparation: Ensure the sample of 2-cyano-N-(1-phenylethyl)acetamide is completely dry and finely powdered to allow for uniform packing and efficient heat transfer.

  • Capillary Loading: Press the open end of a thin-walled capillary tube into the powdered sample. A sample height of 2-3 mm is ideal.[7]

  • Packing: Tap the sealed end of the capillary tube on a hard surface, or drop it down a long glass tube, to tightly pack the sample at the bottom.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a modern melting point apparatus.

  • Rapid Heating (Initial Run): If the approximate melting point is unknown, perform a rapid determination by heating quickly to establish a rough range.[2][7] Allow the apparatus to cool sufficiently before proceeding.

  • Accurate Determination: For a precise measurement, begin heating at a medium rate until the temperature is about 20°C below the expected melting point.[7]

  • Slow Heating Phase: Decrease the heating rate to approximately 1°C per minute.[7] This slow rate is crucial for an accurate reading.

  • Record the Melting Range:

    • T₁: Record the temperature at the first sign of melting (the appearance of a visible droplet of liquid).[7]

    • T₂: Record the temperature when the entire sample has just turned into a transparent liquid.[7]

  • Reporting: The melting point is reported as the range from T₁ to T₂. For 2-cyano-N-(1-phenylethyl)acetamide, a sharp range around 120-122°C would confirm the purity of the sample.[3]

  • Validation: It is good practice to calibrate the thermometer of the apparatus using standards with known melting points.

Experimental Determination of Boiling Point

While a literature value for the boiling point of 2-cyano-N-(1-phenylethyl)acetamide is not available, it can be determined experimentally. Given that synthesis of novel compounds often yields small quantities, a micro-boiling point method is the most appropriate approach.[8]

Principle of Boiling Point Determination

A liquid boils at the temperature where its vapor pressure equals the surrounding atmospheric pressure.[8] During boiling, the temperature of the vapor remains constant as long as liquid is present.[9] This stable temperature is the boiling point.

Causality in Experimental Design

The micro-reflux method is advantageous as it requires only a small amount of sample (a few milliliters).[8] The key is to create a state of reflux, where the vapor condenses and returns to the boiling liquid. Placing the thermometer bulb in the vapor phase just above the liquid ensures that the measured temperature is that of the vapor in equilibrium with the liquid, providing an accurate boiling point.

Detailed Protocol: Micro-Boiling Point Method
  • Apparatus Setup: Place approximately 0.5 mL of the liquid sample into a small test tube.

  • Fusion Tube: Take a capillary tube and seal one end using a flame. Place this fusion tube, open-end down, into the test tube containing the liquid.

  • Heating Bath: Clamp the test tube in a heating bath (e.g., a Thiele tube with high-boiling mineral oil or an aluminum block).[10][11]

  • Thermometer Placement: Suspend a thermometer so that its bulb is close to the test tube, with the measurement mark aligned with the liquid level.

  • Heating: Begin heating the bath gently and stir continuously.[10]

  • Observation: As the temperature rises, air will first be expelled from the fusion tube. As the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the inverted capillary.[8]

  • Equilibrium: Note the temperature when this vigorous bubbling occurs.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid is just drawn back into the capillary tube is the boiling point.[8] Record this temperature.

  • Pressure Correction: Since boiling point is pressure-dependent, record the atmospheric pressure at the time of the experiment. If necessary, a pressure nomograph can be used to correct the observed boiling point to the standard pressure of 760 mm Hg.

Experimental Workflow Visualization

The logical flow for the characterization of these fundamental physical properties can be visualized as follows.

G cluster_prep Sample Preparation cluster_mp Melting Point (MP) Determination cluster_bp Boiling Point (BP) Determination (Micro Method) cluster_analysis Data Analysis & Validation prep Obtain Pure, Dry Sample of 2-cyano-N-(1-phenylethyl)acetamide powder Grind to Fine Powder (for MP) prep->powder load_bp Place Liquid & Inverted Capillary in Test Tube prep->load_bp load_mp Load Capillary Tube powder->load_mp heat_fast Rapid Heating: Determine Approx. MP load_mp->heat_fast heat_slow Careful Heating: 1-2°C/min near MP heat_fast->heat_slow record_mp Record T₁ (start) and T₂ (end) of Melting Range heat_slow->record_mp analyze Analyze MP Range for Purity Compare BP to Literature (if available) Correct BP for Pressure record_mp->analyze heat_bp Heat Sample in Bath load_bp->heat_bp observe_bp Observe Continuous Bubbles heat_bp->observe_bp cool_bp Cool Slowly & Record Temp. when Liquid Enters Capillary observe_bp->cool_bp cool_bp->analyze report Final Report with Physicochemical Data analyze->report

Caption: Workflow for the determination of melting and boiling points.

References

  • Kumar, M., et al. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(5), o653. [Link]

  • Laboratory Equipment. (2023, May 8). Measuring the Melting Point. [Link]

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]

  • University of Calgary. (n.d.). Melting Point Determination. Organic Laboratory Techniques. [Link]

  • SSERC. (n.d.). Melting point determination. [Link]

  • University of Calgary. (n.d.). Boiling Point Determination. Organic Laboratory Techniques. [Link]

  • Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

  • University of Alberta. (n.d.). Micro-boiling point measurement. [Link]

  • ResearchGate. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide. [Link]

  • NIST. (n.d.). Acetamide, 2-cyano-. NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). Cyanoacetamide. [Link]

  • PubChemLite. (n.d.). 2-cyano-n-(1-phenylethyl)acetamide (C11H12N2O). [Link]

Sources

Foundational

Strategic Utilization of 2-Cyano-N-(1-phenylethyl)acetamide: Chiral Scaffolding in Heterocyclic Synthesis

Executive Summary In the landscape of modern medicinal chemistry, 2-cyano-N-(1-phenylethyl)acetamide serves as a bifunctional chiral building block. It combines the high reactivity of an active methylene group ( ) with t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 2-cyano-N-(1-phenylethyl)acetamide serves as a bifunctional chiral building block. It combines the high reactivity of an active methylene group (


) with the stereochemical influence of the 

-methylbenzylamine moiety.[1] Unlike transient chiral auxiliaries that are attached and removed, this scaffold is frequently integrated directly into the pharmacophore of kinase inhibitors and anticancer agents, where the specific

- or

-configuration of the phenylethyl group dictates binding affinity within hydrophobic protein pockets.[1]

This technical guide details the synthesis, reactivity, and application of this reagent, focusing on its role in constructing diastereomerically pure heterocycles such as 2-pyridones and aminopyrazoles.[1]

Part 1: Structural Analysis & Synthetic Utility

The utility of 2-cyano-N-(1-phenylethyl)acetamide stems from its three distinct functional zones:

  • Active Methylene (

    
    ):  Flanked by electron-withdrawing cyano and amide groups, these protons are highly acidic. This site is the primary nucleophile in Knoevenagel condensations and alkylation reactions.[1]
    
  • Chiral Handle (

    
    ):  The 1-phenylethyl group provides a fixed stereocenter close to the reaction site. In cyclization reactions (e.g., Michael additions leading to dihydropyridines), this center exerts steric induction, favoring specific diastereomers.
    
  • Nitrile (

    
    ):  A versatile electrophile that can participate in cyclizations (e.g., Gewald reaction) to form amino-substituted heterocycles.
    
Physical Properties Table
PropertyDataNote
IUPAC Name 2-cyano-N-(1-phenylethyl)acetamide
Molecular Formula

Molecular Weight 188.23 g/mol
Melting Point 119–120 °CCrystalline solid
Chirality Available as

,

, or racemate
Derived from

-methylbenzylamine
Solubility DMSO, DMF, Hot Ethanol, DCMPoor water solubility

Part 2: Synthesis of the Chiral Building Block

The synthesis is a direct aminolysis of ethyl cyanoacetate.[1] This protocol is preferred over acid chloride methods due to the instability of cyanoacetyl chloride.[1]

Protocol: Aminolysis of Ethyl Cyanoacetate

Reaction:



Reagents:

  • Ethyl cyanoacetate (1.05 eq)[2]

  • (S)-(-)-1-Phenylethylamine (1.0 eq) [>99% ee]

  • Solvent: Toluene (or neat)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition: Add (S)-1-phenylethylamine (12.1 g, 100 mmol) to Toluene (50 mL).

  • Reaction: Dropwise add ethyl cyanoacetate (11.9 g, 105 mmol) over 15 minutes. Note: The reaction is slightly exothermic.[1]

  • Heating: Heat the mixture to reflux (110°C) for 3–4 hours. Monitor via TLC (EtOAc:Hexane 1:1). The disappearance of the amine spot indicates completion.[1]

  • Workup: Cool the mixture to room temperature. The product often crystallizes directly from the toluene solution upon cooling.[1]

  • Purification: Filter the white precipitate. Wash with cold toluene followed by hexanes. Recrystallize from Ethanol/Water if higher purity is required.

  • Validation:

    • Yield: Typically 85–92%.

    • Optical Rotation: Check

      
       to ensure no racemization occurred (thermal racemization is rare below 150°C for amides).
      

SynthesisWorkflow Start Reagents: Ethyl Cyanoacetate (S)-1-Phenylethylamine Mix Mixing (Toluene, RT) Start->Mix Reflux Reflux (110°C, 4h) Mix->Reflux Aminolysis Cool Crystallization (Cool to RT) Reflux->Cool Filter Filtration & Wash (Cold Toluene) Cool->Filter Product Pure Chiral Reagent (>99% ee) Filter->Product

Figure 1: Synthetic workflow for the preparation of the chiral cyanoacetamide building block.

Part 3: Core Application – Diastereoselective Heterocyclic Synthesis

The primary value of this building block is in the synthesis of N-substituted 2-pyridones and acrylamides .[1] These scaffolds are ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR targets).

The Knoevenagel Condensation (Preparation of Michael Acceptors)

The active methylene group condenses with aromatic aldehydes to form chiral acrylamides (Tyrphostin analogs).

  • Mechanism: Base-catalyzed deprotonation of the

    
    , attack on the aldehyde carbonyl, followed by 
    
    
    
    elimination of water.[1]
  • Stereochemistry: The reaction typically yields the E-isomer exclusively due to steric strain relief between the aromatic ring and the amide moiety.[1]

Protocol:

  • Dissolve 2-cyano-N-(1-phenylethyl)acetamide (1 eq) and Ar-CHO (1 eq) in Ethanol.

  • Add catalytic Piperidine (0.1 eq).

  • Stir at RT for 2–6 hours. The product precipitates as a solid.[1][3]

The Guareschi-Thorpe Cyclization (Synthesis of Chiral Pyridones)

This is the most sophisticated application.[1] Reacting the building block with 1,3-diketones (e.g., acetylacetone) or


-ketoesters yields highly substituted 2-pyridones.

Significance of Chirality: While the pyridone ring is planar, the attached (1-phenylethyl) group projects into the


-axis.[1] In drug binding, this projection can:
  • Lock Conformation: Restrict the rotation of the N-C bond.[1]

  • Fill Hydrophobic Pockets: The phenyl group of the auxiliary often targets the "back pocket" of kinase ATP-binding sites.[1]

Experimental Workflow (Microwave Assisted):

  • Reagents: Acetylacetone (1 eq), Chiral Cyanoacetamide (1 eq),

    
     (1.5 eq).
    
  • Conditions: Microwave irradiation at 100°C for 10 mins (solvent-free) or Reflux in EtOH for 4 hours.

  • Outcome: Formation of 4,6-dimethyl-2-oxo-1-(1-phenylethyl)-1,2-dihydropyridine-3-carbonitrile.

ReactivityMap Center 2-cyano-N-(1-phenylethyl)acetamide (Active Methylene Core) Aldehyde + Aryl Aldehyde (Knoevenagel) Center->Aldehyde Diketone + 1,3-Diketone (Guareschi-Thorpe) Center->Diketone Sulfur + Sulfur/Ketone (Gewald) Center->Sulfur Acrylamide Chiral Cyanoacrylamide (Michael Acceptor) Aldehyde->Acrylamide Piperidine/EtOH Pyridone N-substituted 3-cyano-2-pyridone Diketone->Pyridone Base/Heat Cyclization Thiophene 2-Aminothiophene Derivative Sulfur->Thiophene Multicomponent Reaction

Figure 2: Divergent synthetic pathways utilizing the active methylene and nitrile functionalities.

Part 4: Pharmaceutical Relevance & Case Studies

Case Study: EGFR Kinase Inhibitors

Many Epidermal Growth Factor Receptor (EGFR) inhibitors utilize a 3-cyanoquinoline or 3-cyanopyridone core. The cyano group forms a critical hydrogen bond with the hinge region of the kinase (specifically residue Met793 in EGFR).[1]

  • Role of the Scaffold: When 2-cyano-N-(1-phenylethyl)acetamide is used, the resulting molecule possesses a hydrophobic "tail" (the phenylethyl group).[1]

  • Structure-Activity Relationship (SAR):

    • The (S)-isomer often shows superior binding if the pocket is sterically constrained.[1]

    • The Amide Oxygen can act as an H-bond acceptor.[1]

    • The Cyano group remains electronically conjugated, lowering the pKa of the ring NH (if unsubstituted) or modulating the electronics of the aromatic system.[1]

Analytical Validation of Chirality

When using this building block, verifying the integrity of the chiral center in the final product is mandatory.[1]

  • Chiral HPLC: Use columns like Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/IPA mixtures.

  • X-Ray Crystallography: The amide moiety facilitates crystallization.[1] The heavy atom effect (if bromine/iodine are introduced on the aryl ring) allows for absolute configuration determination.[1]

References

  • Mohan Kumar, B. S., et al. (2013).[4] (R)-2-Cyano-N-(1-phenylethyl)acetamide.[4] Acta Crystallographica Section E, 69(5), o653. Link

  • Misic-Vukovic, M., et al. (2015). Synthesis of N-substituted 4,6-dimethyl-3-cyano-2-pyridones under microwave irradiation. Journal of the Serbian Chemical Society, 80(3).[1] Link

  • Freeman, F. (1980). Properties and reactions of ylidenemalononitriles and analogous compounds. Chemical Reviews, 80(4), 329-350. (Foundational text on Knoevenagel/Active Methylene chemistry).
  • BenchChem Protocols. (2025). Protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide. Link (General protocol adaptation source).

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020).[5] New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA). Molecules, 25(21), 4907.[5] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Knoevenagel Condensation using 2-cyano-N-(1-phenylethyl)acetamide

Introduction: The Strategic Role of Knoevenagel Condensation in Complex Synthesis The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, celebrated for its efficiency in forming carbon-car...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Knoevenagel Condensation in Complex Synthesis

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, celebrated for its efficiency in forming carbon-carbon double bonds.[1][2] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, followed by dehydration to yield an α,β-unsaturated product.[3][4] The resulting electron-deficient alkenes are highly versatile intermediates, serving as crucial building blocks in the synthesis of pharmaceuticals, natural products, fine chemicals, and functional polymers.[1][5][6][7]

This guide focuses on a specific, stereochemically significant variant of this reaction, utilizing 2-cyano-N-(1-phenylethyl)acetamide as the active methylene component. The presence of the chiral (1-phenylethyl)amine moiety introduces a stereocenter, opening avenues for diastereoselective transformations.[8][9] This makes the protocol particularly relevant for drug development professionals and researchers aiming to construct complex, stereochemically defined molecules, as the products of this reaction are valuable scaffolds for a range of biologically active compounds, including anticancer agents.[5]

Reaction Mechanism: A Stepwise View of C-C Bond Formation

The Knoevenagel condensation proceeds through a well-understood, multi-step mechanism. The choice of a mild base is critical; strong bases could lead to undesired self-condensation of the aldehyde or ketone reactant.[4]

  • Deprotonation: The reaction initiates with the abstraction of an acidic proton from the α-carbon (the methylene group) of 2-cyano-N-(1-phenylethyl)acetamide by a basic catalyst (e.g., piperidine, triethylamine). This forms a resonance-stabilized carbanion (enolate), whose stability is enhanced by the adjacent electron-withdrawing cyano and carbonyl groups.[3]

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This addition step results in the formation of a new carbon-carbon single bond and a tetrahedral alkoxide intermediate.[10]

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy adduct.[10]

  • Dehydration: The final step is the elimination of a water molecule (dehydration) from the β-hydroxy adduct. This is often spontaneous or facilitated by the reaction conditions and is driven by the formation of a stable, conjugated π-system in the final α,β-unsaturated product.[10]

Caption: Mechanism of the Knoevenagel Condensation.

Synthesis of Starting Material: 2-cyano-N-(1-phenylethyl)acetamide

For researchers who need to synthesize the chiral starting material, the following protocol is provided, adapted from established procedures.[11][12]

Protocol 1: Synthesis of 2-cyano-N-(1-phenylethyl)acetamide

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Methyl 2-cyanoacetate1.099.090.01 mol (0.99 g)
(R)-1-phenylethanamine1.0121.180.01 mol (1.21 g)
Dichloromethane (DCM), dry-84.9325 mL
Acetic Acid, diluteCatalytic-a few drops

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-cyanoacetate (0.01 mol) and (R)-1-phenylethanamine (0.01 mol).

  • Add dry dichloromethane (25 mL) to dissolve the reactants, followed by a few drops of dilute acetic acid.

  • Stir the reaction mixture at room temperature for 6-7 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Extract the residue with ethyl acetate.

  • Purify the crude product by recrystallization from methanol to yield pure (R)-2-cyano-N-(1-phenylethyl)acetamide.[11]

Experimental Protocol: Knoevenagel Condensation

This section provides a robust, self-validating protocol for the condensation of 2-cyano-N-(1-phenylethyl)acetamide with various aromatic aldehydes.

Materials and Reagents
Reagent/SolventPurposeNotes
2-cyano-N-(1-phenylethyl)acetamideActive Methylene CompoundSynthesized as per Protocol 1
Aromatic AldehydeCarbonyl Compounde.g., Benzaldehyde, 4-Nitrobenzaldehyde
Piperidine or TriethylamineBase CatalystUse a catalytic amount (e.g., 10 mol%).
Ethanol or MethanolSolventReagent grade is sufficient.
Ethyl Acetate (EtOAc)Eluent for TLC/Extraction
HexanesEluent for TLC/Recrystallization
Acetic AcidTLC additiveA few drops can improve spot shape.[13]
Step-by-Step Methodology
  • Reaction Setup: To a 50 mL round-bottom flask, add 2-cyano-N-(1-phenylethyl)acetamide (1.0 mmol, 188.23 mg) and the selected aromatic aldehyde (1.0 mmol).

  • Solvent Addition: Add ethanol (10 mL) to the flask and stir the mixture until all solids are dissolved.

  • Catalyst Addition: Add a catalytic amount of piperidine or triethylamine (0.1 mmol, ~10-15 µL) to the solution with continuous stirring.

    • Expert Insight: The use of a tertiary amine like triethylamine is often preferred to prevent the epimerization of stereocenters and avoid potential Michael addition side reactions that can occur with secondary amines like piperidine.[8]

  • Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) or stir at room temperature. Reaction times can vary from 15 minutes to several hours depending on the reactivity of the aldehyde.[14][15]

  • Monitoring Progress (Self-Validation):

    • Monitor the reaction by TLC using an appropriate eluent system (e.g., 30% EtOAc in hexanes).

    • Visualize spots under UV light. The disappearance of the aldehyde spot and the appearance of a new, typically higher Rf, product spot indicates reaction progression.

    • Adding a drop of acetic acid to the TLC eluent can prevent streaking of acidic or basic compounds on the silica plate.[13]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

    • Collect the solid product by suction filtration.

    • Wash the crystals with a small amount of cold ethanol or isopropanol to remove residual impurities.[13][16]

    • Air-dry the product.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.[17]

Data Presentation: Representative Aldehydes and Expected Yields

The following table summarizes typical outcomes for the Knoevenagel condensation with various substituted aromatic aldehydes. High yields are generally expected under optimized conditions.[14][15]

AldehydeProductTypical Yield (%)
Benzaldehyde(E)-2-cyano-3-phenyl-N-(1-phenylethyl)acrylamide90-99%
4-Nitrobenzaldehyde(E)-2-cyano-3-(4-nitrophenyl)-N-(1-phenylethyl)acrylamide90-95%
4-Methoxybenzaldehyde(E)-2-cyano-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide85-95%
Cinnamaldehyde(2E,4E)-2-cyano-5-phenyl-N-(1-phenylethyl)penta-2,4-dienamide70-90%

Yields are representative and may vary based on specific reaction conditions and scale.

Experimental Workflow Diagram

Workflow A 1. Reagent Addition (Amide, Aldehyde, Solvent) B 2. Catalyst Addition (e.g., Triethylamine) A->B C 3. Reaction (Reflux or RT, Stirring) B->C D 4. TLC Monitoring (Check for completion) C->D Periodic Sampling D->C Incomplete E 5. Work-up (Cooling, Filtration) D->E Complete F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, IR, MS) F->G H Pure Product G->H

Caption: General workflow for Knoevenagel condensation.

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst- Low reaction temperature or insufficient time- Deactivated aldehyde (e.g., oxidized to carboxylic acid)- Use fresh catalyst.- Increase temperature or extend reaction time.- Use freshly distilled or purified aldehyde.
Incomplete Reaction - Insufficient catalyst- Sterically hindered aldehyde- Add a slightly larger catalytic amount.- Increase reaction time and/or temperature.
Formation of Side Products - Use of a strong base leading to self-condensation- Michael addition if using a secondary amine catalyst- Ensure a mild base (piperidine, triethylamine) is used.[4]- Switch from a secondary amine (piperidine) to a tertiary amine (triethylamine) to prevent Michael addition.[8]
Difficulty in Purification - Oily product that won't crystallize- Impurities co-crystallizing with the product- Attempt purification via column chromatography.- Try a different recrystallization solvent system.
Product Tailing on TLC - Product or starting material is acidic/basic- Add 1-2 drops of acetic acid to the TLC developing solvent.[13]

Authoritative Grounding & Diastereoselectivity:

The chiral center on the N-(1-phenylethyl)acetamide group can influence the stereochemical outcome of the reaction, particularly when the aldehyde reactant also contains stereocenters. This can lead to a diastereoselective synthesis, where one diastereomer is formed in preference to the other.[8][9] The degree of diastereoselectivity is influenced by the catalyst, solvent, and temperature. Careful analysis of the product mixture by NMR or chiral HPLC is necessary to determine the diastereomeric ratio. Preventing epimerization at the active methylene center during the reaction is crucial, and using a non-nucleophilic tertiary amine catalyst can be an effective strategy.[8]

Conclusion and Applications

The Knoevenagel condensation of 2-cyano-N-(1-phenylethyl)acetamide provides a powerful and efficient route to chiral α,β-unsaturated acrylamides. These products are not merely synthetic curiosities; they are valuable pharmacophores and key intermediates in the development of new therapeutic agents.[18] The α,β-unsaturated cyano functionality is a versatile handle for further chemical transformations, including Michael additions and cycloadditions, enabling the construction of complex heterocyclic systems.[19] This protocol has found significant utility in the synthesis of molecules with potent anticancer activity, underscoring the importance of the Knoevenagel condensation in modern drug discovery.[5]

References

  • Diastereoselective Synthesis of a Highly Substituted cis-Decahydroquinoline via a Knoevenagel Condensation. National Institutes of Health (NIH). [Link]

  • Lewis Acid Catalyzed Regio- and Diastereoselective Synthesis of Spiroisoxazolines via One-Pot Sequential Knoevenagel Condensation/1,3-Dipolar Cycloaddition Reaction. MDPI. [Link]

  • Diastereoselective One-Pot Knoevenagel Condensation/Corey–Chaykovsky Cyclopropanation. ACS Publications. [Link]

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. [Link]

  • ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. Taylor & Francis Online. [Link]

  • Knoevenagel condensation mechanism and applications. Purechemistry. [Link]

  • Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. ACS Publications. [Link]

  • Diastereoselective Synthesis of a Highly Substituted cis-Decahydroquinoline via a Knoevenagel Condensation. PubMed. [Link]

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. [Link]

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. [Link]

  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. [Link]

  • Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. Taylor & Francis Online. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]

  • Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation. Bentham Science. [Link]

  • Applications of Knoevenagel condensation reaction in the total synthesis of natural products. SciSpace. [Link]

  • The organocatalytic highly enantioselective Knoevenagel condensation: applications in the synthesis of various chiral amide derivatives. ResearchGate. [Link]

  • (R)-2-Cyano-N-(1-phenylethyl)acetamide. National Institutes of Health (NIH). [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. [Link]

  • Organocatalytic Knoevenagel condensation by chiral C2-symmetric tertiary diamines. Royal Society of Chemistry. [Link]

  • Applications of Knoevenagel condensation reaction in the total synthesis of natural products. ResearchGate. [Link]

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]

  • Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]

  • Knoevenagel condensation – Knowledge and References. Taylor & Francis Online. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Method for catalyzing Knoevenagel condensation reaction by using function ion liquid.
  • Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature. [Link]

  • (R)-2-Cyano-N-(1-phenylethyl)acetamide. ResearchGate. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. [Link]

  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-Cyano-N-(1-phenylethyl)acetamide

Executive Summary & Strategic Rationale This guide details the protocol for the microwave-assisted aminolysis of ethyl cyanoacetate with 1-phenylethylamine to synthesize 2-cyano-N-(1-phenylethyl)acetamide . This scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the protocol for the microwave-assisted aminolysis of ethyl cyanoacetate with 1-phenylethylamine to synthesize 2-cyano-N-(1-phenylethyl)acetamide . This scaffold is a critical "privileged structure" in drug discovery, serving as a precursor for bioactive heterocycles including pyridines, coumarins, and pyrroles, and as an intermediate for fungicides like Cymoxanil derivatives.

The Microwave Advantage

Traditional thermal aminolysis of esters often requires reflux conditions (hours) or strong bases. By leveraging Dielectric Heating , we utilize the high dipole moment of the reagents (ethyl cyanoacetate and the amine) to achieve:

  • Rapid Kinetics: Reaction times reduced from hours to minutes (typically <10 min).

  • Solvent-Free Capability: The polarity of the reagents allows for "neat" reactions, eliminating VOCs and simplifying workup (Green Chemistry Principle #5).

  • Enhanced Purity: Fast heating profiles minimize thermal degradation and side-product formation (e.g., diamides).

Reaction Mechanism & Chemical Logic

The synthesis proceeds via a Nucleophilic Acyl Substitution . The primary amine (1-phenylethylamine) acts as the nucleophile, attacking the carbonyl carbon of the ethyl cyanoacetate.

Mechanistic Pathway[1][2]
  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the ester carbonyl, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling the ethoxide leaving group.

  • Proton Transfer: Rapid proton transfer yields the stable amide and ethanol byproduct.

Critical Insight: The cyano group (


-position) increases the acidity of the methylene protons (

), making the product a versatile C-nucleophile for subsequent Knoevenagel condensations.

ReactionMechanism Reactants Ethyl Cyanoacetate + 1-Phenylethylamine Transition Tetrahedral Intermediate Reactants->Transition MW Irradiation (Nu Attack) Byproducts Ethanol (Byproduct) Transition->Byproducts Expulsion Product 2-cyano-N-(1-phenylethyl)acetamide (Target) Transition->Product Elimination

Figure 1: Mechanistic pathway of the microwave-assisted aminolysis.

Experimental Protocol

Materials & Equipment
  • Reagent A: Ethyl cyanoacetate (99% purity).

  • Reagent B: 1-Phenylethylamine (Racemic or Enantiopure depending on target).[1]

  • Solvent (Optional): Ethanol (absolute) - Only used if reactor volume requirements necessitate dilution.

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).

  • Vial: 2-5 mL microwave-transparent glass vial with a pressure-rated crimp/snap cap.

Method A: Solvent-Free (Preferred/Green)

Best for scale-up and maximum atom economy.

  • Stoichiometry: Add Ethyl cyanoacetate (1.13 g, 10.0 mmol, 1.0 equiv) directly to the microwave vial.

  • Addition: Add 1-Phenylethylamine (1.21 g, 10.0 mmol, 1.0 equiv) slowly.

    • Note: The reaction is slightly exothermic. Allow the mixture to stand for 1 minute before capping.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters:

    • Temperature: 100 °C

    • Time: 5 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High (Polar reagents)

  • Cooling: Use compressed air cooling (built-in) to drop temperature to <50 °C.

Method B: Ethanol Solvent (High Precision)

Best for small-scale screening or if reagents are viscous.

  • Dissolve 1.0 mmol of Ethyl cyanoacetate and 1.0 mmol of 1-Phenylethylamine in 1.0 mL of Ethanol .

  • Irradiate at 120 °C for 10 minutes .

  • Ethanol aids in heat distribution but requires evaporation or crystallization induction post-reaction.

Work-up & Purification (Self-Validating System)

The beauty of this protocol is the crystallization-driven purification .

  • Induction: Upon cooling, the reaction mixture (Method A) will likely solidify or become a viscous oil.

  • Precipitation: Add ice-cold ethanol (2-3 mL) or diethyl ether to the vial and sonicate/stir. The product is typically less soluble in cold alcohol than the starting materials.[2]

  • Filtration: Filter the white precipitate under vacuum.

  • Washing: Wash the filter cake with cold hexanes or ether to remove unreacted amine.

  • Recrystallization: If high purity (>99%) is required (e.g., for biological assay), recrystallize from hot ethanol.

Characterization & Quality Control

Verify the product identity using the following expected data points.

ParameterExpected ValueNotes
Physical State White/Off-white solidIf oil, induce crystallization with ether/scratching.
Melting Point 120–122 °CLiterature range for similar derivatives [1].
IR (ATR) ~3280 cm⁻¹ (NH)~2255 cm⁻¹ (CN)~1650 cm⁻¹ (C=O)The CN band is sharp and diagnostic.
¹H NMR (CDCl₃)

1.5 (d, 3H, CH₃)

3.3 (s, 2H, CH₂-CN)

5.1 (m, 1H, CH-N)

6.5 (br, 1H, NH)

7.3 (m, 5H, Ar-H)
The singlet at 3.3 ppm confirms the active methylene group is intact.

Workflow Visualization

ExperimentalWorkflow Start Weigh Reagents (1:1 Stoichiometry) Mix Mix in MW Vial (Solvent-Free) Start->Mix MW MW Irradiation 100°C, 5 min Mix->MW Cool Cool to RT (Solidification) MW->Cool Wash Add Cold EtOH/Ether Filter Precipitate Cool->Wash Final Pure Product (Yield >85%) Wash->Final

Figure 2: Step-by-step experimental workflow for the solvent-free synthesis.

Applications & Downstream Chemistry

The synthesized 2-cyano-N-(1-phenylethyl)acetamide is a potent intermediate.

  • Knoevenagel Condensation: React with aromatic aldehydes (using piperidine catalyst) to form arylidene cyanoacetamides , which are precursors to antimicrobial agents [2].

  • Gewald Reaction: Reaction with elemental sulfur and ketones/aldehydes yields 2-aminothiophenes , a core scaffold in anti-inflammatory drug discovery.

  • Chiral Resolution: If enantiopure 1-phenylethylamine is used, the product retains chirality and can be used to resolve racemic aldehydes or as a chiral auxiliary.

Troubleshooting Guide

  • Problem: Product remains an oil.

    • Cause: Presence of unreacted amine or ethanol byproduct preventing lattice formation.

    • Solution: Triturate vigorously with hexanes/diethyl ether. Cool in a -20°C freezer for 1 hour.

  • Problem: Low Yield.

    • Cause: Temperature too high leading to degradation (darkening of reaction).

    • Solution: Reduce MW temp to 85°C and extend time to 10 min.

  • Problem: Pressure spike in MW.

    • Cause: Rapid ethanol generation.

    • Solution: Ensure vial headspace is sufficient (do not fill >60%). Use a high-pressure rated vial (up to 20 bar).

References

  • Kumar, M., Madhukar, B. S., Sridhar, M. A., Bhadregowda, D. G., Kapoor, K., Gupta, V. K., & Kant, R. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide . Acta Crystallographica Section E: Structure Reports Online, 69(5), o653.

  • Bhuiyan, M. M. H. (2019).[3] Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment . Frontiers in Drug, Chemistry and Clinical Research, 2, 1-4.

  • Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Cyanoacetamide .[1][2][3][4][5][6][7] Organic Syntheses, Coll. Vol. 1, p.179.

  • Biotage. (2020).[8] Microwave Reaction Tutorial: Amide Synthesis . Biotage Application Notes.

Sources

Method

Application Notes &amp; Protocols: Strategic Use of 2-Cyano-N-(1-phenylethyl)acetamide in Gewald Reaction for Heterocyclic Scaffolding

Authored by: A Senior Application Scientist Abstract This guide provides an in-depth technical overview and detailed protocols for the application of 2-cyano-N-(1-phenylethyl)acetamide in the Gewald three-component react...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This guide provides an in-depth technical overview and detailed protocols for the application of 2-cyano-N-(1-phenylethyl)acetamide in the Gewald three-component reaction. We will explore the mechanistic underpinnings of this powerful reaction, elucidate the strategic advantages of employing an N-substituted cyanoacetamide, and provide robust, step-by-step protocols for the synthesis of 2-amino-3-carboxamidothiophenes. These thiophenes are pivotal intermediates for the construction of thieno[2,3-d]pyrimidines, a class of fused heterocycles with significant therapeutic interest. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Gewald Reaction in Modern Synthesis

The Gewald reaction, first reported by Karl Gewald in the 1960s, is a cornerstone of heterocyclic chemistry.[1][2] It is a one-pot, multicomponent reaction (MCR) that efficiently constructs polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyano-activated methylene compound, and elemental sulfur, typically in the presence of a basic catalyst.[3][4] The operational simplicity, mild reaction conditions, and ready availability of starting materials have cemented its status as a highly versatile synthetic tool.[2]

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for anthranilic acid and a versatile building block for a vast array of fused heterocyclic systems.[5] Of particular importance is its role in the synthesis of thieno[2,3-d]pyrimidines, which are bioisosteres of purine and exhibit a wide spectrum of biological activities, including roles as kinase inhibitors, anti-inflammatory, and anticancer agents.[6][7][8]

This application note focuses specifically on the use of 2-cyano-N-(1-phenylethyl)acetamide as the active methylene component. The incorporation of the N-(1-phenylethyl)amide moiety directly yields a 2-amino-3-carboxamidothiophene, streamlining the synthetic pathway towards certain thieno[2,3-d]pyrimidine analogues and introducing a chiral center for potential asymmetric applications.

Mechanistic Rationale: Understanding the Reaction Cascade

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Gewald reaction proceeds through a well-elucidated sequence of three key steps.[3][9][10]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene group of 2-cyano-N-(1-phenylethyl)acetamide. The base, typically a secondary amine like piperidine or morpholine, deprotonates the α-carbon of the acetamide, which then undergoes nucleophilic addition to the carbonyl carbon, followed by dehydration to yield a stable α,β-unsaturated nitrile intermediate.[3]

  • Sulfur Addition (Thiolation): Elemental sulfur (S₈) is activated and adds to the Knoevenagel adduct. The precise mechanism of this step is complex, but it is postulated to involve the formation of a thiirane intermediate after a Michael-type addition of a sulfur species.[3][9]

  • Intramolecular Cyclization & Tautomerization: The sulfur-adduct undergoes an intramolecular cyclization where the sulfur attacks the nitrile carbon. This is followed by a rapid tautomerization to form the stable, aromatic 2-aminothiophene ring, which serves as the thermodynamic driving force for the reaction.[10][11]

Gewald_Mechanism cluster_reactants Reactants Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Nitrile) Ketone->Knoevenagel 1. Knoevenagel Condensation Acetamide 2-Cyano-N-(1-phenylethyl)acetamide Acetamide->Knoevenagel 1. Knoevenagel Condensation Sulfur Sulfur (S₈) SulfurAdduct Sulfur Adduct Sulfur->SulfurAdduct 2. Thiolation Base Base (Amine) Base->Knoevenagel 1. Knoevenagel Condensation Knoevenagel->SulfurAdduct 2. Thiolation Cyclized Cyclized Intermediate SulfurAdduct->Cyclized 3. Intramolecular Cyclization Product 2-Aminothiophene Product Cyclized->Product Tautomerization

Caption: The Gewald reaction mechanism cascade.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5-pentamethylene-N-(1-phenylethyl)thiophene-3-carboxamide

This protocol details the synthesis of a representative 2-aminothiophene using cyclohexanone as the carbonyl component.

3.1. Materials and Equipment

  • Reagents: Cyclohexanone (≥99%), 2-Cyano-N-(1-phenylethyl)acetamide (≥98%), Elemental Sulfur (powder), Morpholine (≥99%), Ethanol (anhydrous).

  • Equipment: 100 mL three-neck round-bottom flask, magnetic stirrer hotplate, reflux condenser, thermometer, dropping funnel, Buchner funnel and flask for filtration.

3.2. Reaction Procedure

  • Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and thermometer. Ensure the setup is in a well-ventilated fume hood.

  • Charging Reactants: To the flask, add ethanol (40 mL), followed by cyclohexanone (5.0 g, 51 mmol) and 2-cyano-N-(1-phenylethyl)acetamide (9.5 g, 50 mmol).[12][13] Stir the mixture to form a solution.

  • Sulfur Addition: Add powdered elemental sulfur (1.6 g, 50 mmol) to the mixture.

  • Base Catalysis: While stirring, add morpholine (4.4 g, 50 mmol) dropwise over 5-10 minutes. An exothermic reaction may be observed.

  • Reaction: Gently heat the reaction mixture to 50-55 °C and maintain this temperature with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. Pour the reaction mixture into 150 mL of cold water with vigorous stirring.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with water (3 x 50 mL) to remove any residual morpholine and salts, followed by a small amount of cold ethanol to facilitate drying.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid. Dry the purified product under vacuum.

Workflow_Diagram cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A 1. Assemble Glassware (Flask, Condenser) B 2. Charge Reactants (Solvent, Ketone, Acetamide) A->B C 3. Add Sulfur Powder B->C D 4. Add Base Catalyst (Morpholine) C->D E 5. Heat to 50-55 °C (3-4 hours) D->E F 6. Monitor by TLC E->F G 7. Cool to Room Temp. F->G Reaction Complete H 8. Precipitate in Water G->H I 9. Vacuum Filtration H->I J 10. Recrystallize from Ethanol I->J K 11. Dry Product J->K

Caption: Experimental workflow for Gewald synthesis.

3.3. Data and Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

ParameterExpected Result
Appearance Off-white to pale yellow crystalline solid
Yield 75-85% (typical)
¹H NMR Peaks corresponding to the N-(1-phenylethyl) group, spiro-fused cyclohexane protons, and the broad singlet for the -NH₂ group.
IR (cm⁻¹) Characteristic N-H stretching bands (approx. 3300-3450 cm⁻¹), C=O stretching (amide, approx. 1640 cm⁻¹).
MS (ESI) [M+H]⁺ peak corresponding to the molecular weight of the product.

Optimization and Key Parameters

The success of the Gewald reaction hinges on the careful selection of several parameters.

  • Choice of Carbonyl: The reaction is broadly applicable to various ketones and aldehydes. Cycloalkanones are highly reactive, while some acyclic ketones may require slightly longer reaction times or higher temperatures.[2]

  • Base Catalyst: Secondary amines like morpholine, piperidine, or diethylamine are most effective.[5][9] The basicity and steric hindrance of the amine can influence the rate of the initial Knoevenagel condensation. For some substrates, an excess of base may be required to drive the reaction to completion.[5]

  • Solvent: Polar protic solvents like ethanol or methanol are standard and facilitate the dissolution of reactants and intermediates.[14] N,N-Dimethylformamide (DMF) can also be used, particularly for less reactive substrates.

  • Temperature and Reaction Time: While the reaction often proceeds at moderate temperatures (40-60 °C), microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields.[3][15]

Application: Gateway to Thieno[2,3-d]pyrimidines

The 2-amino-3-carboxamidothiophene product from the Gewald reaction is a primed precursor for subsequent cyclization to the thieno[2,3-d]pyrimidine scaffold. This transformation is typically achieved by heating the aminothiophene with a suitable one-carbon electrophile.

  • With Formamide: Heating with formamide yields the 4-aminothieno[2,3-d]pyrimidine.

  • With Urea: Reaction with urea or chlorosulfonyl isocyanate followed by cyclization provides thieno[2,3-d]pyrimidin-4(3H)-ones.[15]

  • With N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent reacts with the 2-amino group to form an amidine, which can then be cyclized with an amine to afford N-substituted 4-aminothieno[2,3-d]pyrimidines.[16][17]

This two-step sequence (Gewald reaction followed by cyclization) is a highly efficient strategy for accessing complex heterocyclic molecules with significant potential in drug discovery.[6][18]

Thieno_Synthesis GewaldProduct 2-Amino-3-carboxamido thiophene ThienoPyrimidine Thieno[2,3-d]pyrimidine Scaffold GewaldProduct->ThienoPyrimidine Annulation/ Cyclization Reagent C1 Electrophile (e.g., Formamide, Urea) Reagent->ThienoPyrimidine

Caption: Synthesis of thieno[2,3-d]pyrimidines.

Conclusion

The use of 2-cyano-N-(1-phenylethyl)acetamide in the Gewald reaction offers a direct and efficient route to 2-amino-3-carboxamidothiophenes. This application note provides a robust and reproducible protocol, grounded in a clear understanding of the reaction mechanism. By carefully controlling key parameters, researchers can optimize this reaction to generate a diverse library of thiophene intermediates. The subsequent conversion of these intermediates into medicinally relevant thieno[2,3-d]pyrimidine scaffolds underscores the strategic importance of this synthetic sequence in modern drug discovery and development programs.

References

  • Gewald reaction - Wikipedia. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. [Link]

  • Gewald Reaction - Organic Chemistry Portal. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • The Gewald multicomponent reaction - PubMed - NIH. [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]

  • Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. [Link]

  • EFFECTIVE MICROWAVE SYNTHESIS OF BIOACTIVE THIENO[2,3-d]PYRIMIDINES. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. [Link]

  • (R)-2-Cyano-N-(1-phenylethyl)acetamide - PMC - NIH. [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. [Link]

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC. [Link]

  • (PDF) (R)-2-Cyano-N-(1-phenylethyl)acetamide - ResearchGate. [Link]

  • 2-cyano-n-(1-phenylethyl)acetamide (C11H12N2O) - PubChemLite. [Link]

Sources

Application

Application Notes and Protocols: Catalyst Selection for the Acylation of 1-Phenylethylamine

Abstract: The N-acylation of 1-phenylethylamine is a pivotal transformation in organic synthesis, yielding chiral amides that are crucial building blocks for pharmaceuticals and fine chemicals. The selection of an approp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The N-acylation of 1-phenylethylamine is a pivotal transformation in organic synthesis, yielding chiral amides that are crucial building blocks for pharmaceuticals and fine chemicals. The selection of an appropriate catalyst is paramount as it dictates the reaction's efficiency, selectivity, and overall success, particularly when starting from a racemic mixture of the amine. This guide provides a comprehensive overview of catalyst selection strategies, focusing on enzymatic and chemoenzymatic approaches for kinetic and dynamic kinetic resolution. Detailed protocols, comparative data, and mechanistic insights are presented to aid researchers in navigating this critical synthetic step.

Introduction: The Strategic Importance of 1-Phenylethylamine Acylation

1-Phenylethylamine is a primary chiral amine, and its enantiomers, (R)- and (S)-1-phenylethylamine, serve as indispensable precursors and chiral auxiliaries in asymmetric synthesis. For instance, (S)-1-phenylethylamine is a substructure in Rivastigmine, a drug used in the treatment of Alzheimer's disease, while the (R)-enantiomer is used to synthesize the anesthetic agent Etomidate.[1] Consequently, methods to obtain enantiomerically pure forms of this amine and its derivatives are of high value.

N-acylation is a fundamental reaction for both protecting the amino group and for resolving racemic mixtures. The challenge and opportunity lie in performing this acylation enantioselectively, where a catalyst preferentially acylates one enantiomer over the other. This guide delves into the catalysts and methodologies designed to achieve this critical stereochemical control.

Catalyst Selection: A Mechanistic Approach

The choice of catalyst depends entirely on the desired outcome. For the acylation of racemic (±)-1-phenylethylamine, the primary goals are typically:

  • Kinetic Resolution (KR): To separate the racemate by selectively acylating one enantiomer, leaving the other unreacted. The theoretical maximum yield for the acylated product is 50%.

  • Dynamic Kinetic Resolution (DKR): To convert the entire racemic starting material into a single enantiomer of the acylated product. This is achieved by combining an enantioselective acylation catalyst with a second catalyst that racemizes the unreacted amine in situ, allowing for a theoretical yield of 100%.

Enzymatic Catalysts for Kinetic Resolution

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of amines due to their exquisite stereoselectivity.[2] The most widely used and robust enzyme for this transformation is Candida antarctica Lipase B (CALB), often used in its immobilized form, Novozym 435.[1][3][4]

Causality of Choice (Why CALB?):

  • High Enantioselectivity: CALB exhibits a strong preference for one enantiomer of 1-phenylethylamine, leading to high enantiomeric excess (ee) values for both the acylated product and the remaining unreacted amine.[3][4]

  • Operational Simplicity: As a heterogeneous catalyst, the immobilized enzyme can be easily removed from the reaction mixture by simple filtration, facilitating product purification and catalyst recycling.[1]

  • Mild Conditions: Enzymatic reactions proceed under mild temperature and pressure conditions, preserving the integrity of sensitive functional groups.

The choice of acyl donor is also critical. While simple esters like ethyl acetate can be used, activated esters such as isopropyl acetate or 2-alkoxyacetate esters (e.g., methyl methoxyacetate) have been shown to significantly accelerate the reaction and improve selectivity.[2][3]

Chemoenzymatic Systems for Dynamic Kinetic Resolution (DKR)

While KR is effective, its 50% yield limitation is a significant drawback. DKR overcomes this by integrating the enzymatic acylation with a metal-based racemization catalyst.[2] This dual-catalyst system funnels the entire racemic starting material into a single chiral product.[5]

Catalyst Synergy:

  • Enzyme (e.g., CALB): Selectively acylates one enantiomer (e.g., the R-enantiomer).

  • Racemization Catalyst (e.g., Ru or Pd complex): Continuously interconverts the remaining, slower-reacting enantiomer (e.g., the S-enantiomer) back into the racemate.

This simultaneous process allows the enzyme to continuously draw from the replenished pool of its preferred enantiomer. Ruthenium complexes, such as the Shvo catalyst, are highly efficient for racemizing primary amines and are compatible with CALB under appropriate conditions.[2]

G cluster_0 Kinetic Resolution (KR) cluster_1 Dynamic Kinetic Resolution (DKR) Racemic Amine\n(R-Amine + S-Amine) Racemic Amine (R-Amine + S-Amine) Enzyme\n(e.g., CALB) Enzyme (e.g., CALB) Racemic Amine\n(R-Amine + S-Amine)->Enzyme\n(e.g., CALB) Selective Acylation R-Amide (Product)\n(Max 50% Yield) R-Amide (Product) (Max 50% Yield) Enzyme\n(e.g., CALB)->R-Amide (Product)\n(Max 50% Yield) S-Amine (Unreacted)\n(Max 50% Yield) S-Amine (Unreacted) (Max 50% Yield) Enzyme\n(e.g., CALB)->S-Amine (Unreacted)\n(Max 50% Yield) Racemic Amine_DKR\n(R-Amine + S-Amine) Racemic Amine_DKR (R-Amine + S-Amine) Enzyme_DKR\n(e.g., CALB) Enzyme_DKR (e.g., CALB) Racemic Amine_DKR\n(R-Amine + S-Amine)->Enzyme_DKR\n(e.g., CALB) Selective Acylation R-Amide_DKR\n(Product, >50% Yield) R-Amide_DKR (Product, >50% Yield) Enzyme_DKR\n(e.g., CALB)->R-Amide_DKR\n(Product, >50% Yield) S-Amine_DKR S-Amine_DKR Racemization Catalyst\n(e.g., Ru Complex) Racemization Catalyst (e.g., Ru Complex) S-Amine_DKR->Racemization Catalyst\n(e.g., Ru Complex) Racemization Racemization Catalyst\n(e.g., Ru Complex)->Racemic Amine_DKR\n(R-Amine + S-Amine) Replenishes R-Amine

Other Catalytic Systems

While enzymatic methods dominate for enantioselective acylation, other catalysts are employed for general N-acylation, particularly when using carboxylic acids directly as the acyl source, which is an atom-economical but challenging transformation.[6]

  • Lewis Acid Catalysts: Boronic acids and metal complexes (e.g., based on Hf, Ti, Pd) can activate carboxylic acids, enabling direct amidation under thermal conditions.[6][7][8] These methods are typically not enantioselective but are valuable for synthesizing achiral amides or when starting with an enantiopure amine.

  • Organocatalysts: The use of small organic molecules as catalysts is a major pillar of asymmetric synthesis.[9] While less documented for the specific acylation of 1-phenylethylamine compared to enzymes, general principles of organocatalysis, such as enamine or iminium activation, represent a field of ongoing research for novel acylation methodologies.[10]

Comparative Data of Catalytic Systems

The following table summarizes the performance of different catalytic strategies for the acylation of (±)-1-phenylethylamine based on literature data.

Catalytic SystemCatalyst(s)Acyl DonorTemp. (°C)YieldEnantiomeric Excess (ee)Key FeatureReference
Kinetic Resolution Novozym 435 (CALB)Isopropyl Acetate30~50% (Amide)>98% (Amine)High selectivity, simple setup[4]
Kinetic Resolution Sol-gel CALBIsopropyl MethoxyacetateAmbientGood≥95%Solvent-free conditions[3]
Dynamic Kinetic Res. CALB + Ru-ComplexEthyl Methoxyacetate9090%97%High yield of a single enantiomer[2]
Dynamic Kinetic Res. Novozym 435 + Pd-NPsMethoxyacetate Ester---DKR using palladium nanoparticles[3]
Direct Amidation Acetic Acid (10 mol%)Ethyl Acetate80-120ExcellentN/ANon-enantioselective, uses ester as acyl source and catalyst[11]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-1-Phenylethylamine

This protocol describes a standard procedure for resolving racemic 1-phenylethylamine using Novozym 435, yielding the unreacted (S)-amine and the acylated (R)-amide with high enantiopurity.

Materials:

  • (±)-1-Phenylethylamine

  • Novozym 435 (immobilized Candida antarctica Lipase B)

  • Isopropyl acetate (acyl donor)

  • Toluene (solvent)

  • Sodium bisulfite (NaHSO₃) (optional, to reduce side reactions)[4]

  • Round bottom flask, magnetic stirrer, heating mantle/oil bath

  • Filtration apparatus

G

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round bottom flask, add toluene (50 mL), (±)-1-phenylethylamine (e.g., 200 mmol·L⁻¹), and isopropyl acetate (e.g., 120 mmol·L⁻¹, 0.6 equivalents).[4]

  • Catalyst Addition: Add Novozym 435 (e.g., 4 mg·mL⁻¹).[4] If desired, a small amount of NaHSO₃ can be added to minimize byproducts.

  • Reaction: Stir the mixture at a constant temperature (e.g., 30°C) and speed (e.g., 200 rpm).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve maximum enantiomeric excess for both the product and the remaining starting material. A substrate ee (ees) of >98% can be achieved after ~10 hours.[4]

  • Work-up: Once the desired conversion is reached, stop the reaction and remove the immobilized enzyme by vacuum filtration. The enzyme can be washed with fresh solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of unreacted (S)-1-phenylethylamine and the product, (R)-N-(1-phenylethyl)acetamide, can be separated by column chromatography.

Protocol 2: Dynamic Kinetic Resolution (DKR) of (±)-1-Phenylethylamine

This advanced protocol combines enzymatic acylation with in situ racemization to produce a single enantiomer of the amide in high yield.[2]

Materials:

  • (±)-1-Phenylethylamine

  • Novozym 435 (CALB)

  • Racemization catalyst (e.g., 1.25 mol% of a suitable Ru-complex)[2]

  • Ethyl methoxyacetate (acyl donor)

  • Toluene (solvent)

  • Inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon)

Step-by-Step Procedure:

  • Inert Atmosphere: Assemble the reaction glassware and purge with an inert gas (e.g., Nitrogen) to exclude oxygen, which can interfere with the racemization catalyst.

  • Reaction Setup: In a round bottom flask under an inert atmosphere, dissolve (±)-1-phenylethylamine (e.g., 10 mmol) in toluene.

  • Catalyst Addition: Add the Ru-racemization catalyst (1.25 mol %) and Novozym 435 (10 mg per mmol of amine).[2]

  • Acyl Donor Addition: Add ethyl methoxyacetate as the acyl donor. To avoid uncatalyzed background acylation at elevated temperatures, a staged addition can be beneficial.[2]

  • Reaction: Heat the mixture to the optimal temperature for both catalysts to function (e.g., 90°C) and stir vigorously.

  • Monitoring: Monitor the reaction by chiral GC/HPLC until the starting amine is consumed.

  • Work-up and Purification: Cool the reaction to room temperature. Filter off the heterogeneous catalysts (Novozym 435 and potentially the supported racemization catalyst). Concentrate the filtrate and purify the resulting (R)-2-methoxy-N-(1-phenylethyl)acetamide by column chromatography or recrystallization. This method can achieve yields of up to 90% with an ee of 97%.[2]

Conclusion and Future Outlook

The selection of a catalyst for the acylation of 1-phenylethylamine is a critical decision that hinges on the desired synthetic outcome. For producing enantiopure amines and amides, enzymatic kinetic resolution with Candida antarctica Lipase B is a robust and reliable method. For maximizing yield and atom economy, dynamic kinetic resolution, which pairs the enzyme with a chemical racemization catalyst, represents the state-of-the-art approach. As the field advances, the development of novel organocatalysts and more sustainable metal catalysts will likely provide new, efficient pathways for this important transformation, further expanding the synthetic chemist's toolbox.

References

  • Bäckvall, J-E., et al. (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Li, Z., et al. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Letters. Available at: [Link]

  • Guranda, D. T., et al. (2010). Penicillin Acylase-Catalyzed Effective and Stereoselective Acylation of 1-phenylethylamine in Aqueous Medium using Non-Activated Acyl Donor. Protein and Peptide Letters. Available at: [Link]

  • Chen, T., et al. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Chemistry Portal. Available at: [Link]

  • Leśniak, S., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. Available at: [Link]

  • Szewczyk, M., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. Available at: [Link]

  • Lou, W-Y., et al. (2007). Enzymatic resolution of 1-phenylethylamine by amidation reaction in organic medium. Journal of Chemical Technology & Biotechnology. Available at: [Link]

  • Various Authors. (2021). N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • Švedas, V. K., et al. Synthesis of enantiomerically pure N-phenylacetyl-(R)-phenylethylamine... ResearchGate. Available at: [Link]

  • Williams, J. M. J., et al. (2015). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Available at: [Link]

  • Bäckvall, J-E., et al. Efficient racemization of 1-phenylethylamine and its derivatives. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2021). Acylation of Amines, Part 4: with Carboxylic Acids. YouTube. Available at: [Link]

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature. Available at: [Link]

  • Sudo, A. (2008). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. Heterocycles. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Cyano-N-(1-phenylethyl)acetamide Crude Product

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude 2-cyano-N-(1-phenylethyl)a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude 2-cyano-N-(1-phenylethyl)acetamide. This document offers a compilation of field-proven insights and methodologies to address common challenges encountered during the purification of this compound.

Introduction: Navigating the Purification of a Chiral Amide

2-Cyano-N-(1-phenylethyl)acetamide is a chiral molecule of interest in synthetic chemistry and drug discovery. The purification of its crude form is a critical step to ensure the integrity of downstream applications and biological testing. The presence of unreacted starting materials, byproducts, and residual solvents can significantly impact the compound's purity, yield, and crystallographic properties. This guide provides a systematic approach to troubleshooting common purification issues and offers validated protocols to achieve high-purity 2-cyano-N-(1-phenylethyl)acetamide.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the purification of 2-cyano-N-(1-phenylethyl)acetamide in a direct question-and-answer format.

Question 1: My crude product is an oil and will not solidify. What are the likely causes and how can I induce crystallization?

An oily product is a common issue that typically points to the presence of impurities that depress the melting point or residual solvent.

Causality and Solutions:

  • Residual Solvent: The presence of a high-boiling point solvent used in the reaction or workup can prevent crystallization.

    • Troubleshooting Step: Dry the crude product under high vacuum for an extended period, possibly with gentle heating. If the oil persists, dissolve it in a low-boiling point solvent like dichloromethane or ethyl acetate, dry the solution with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and re-concentrate under reduced pressure.[1]

  • High Impurity Content: A significant amount of unreacted starting materials or byproducts can lead to an oily mixture.

    • Troubleshooting Step: An initial purification by column chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization.[1]

  • Inducing Crystallization: If the product is relatively pure but reluctant to crystallize, several techniques can be employed:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: If available, add a few seed crystals of pure 2-cyano-N-(1-phenylethyl)acetamide to the oil to initiate crystallization.[1]

    • Trituration: Add a small amount of a non-solvent (a solvent in which the product is insoluble, such as hexanes or diethyl ether) and stir vigorously. This can sometimes force the product to precipitate as a solid.

Question 2: My final product has a persistent yellow or brown color. How can I decolorize it?

Colored impurities are often high-molecular-weight byproducts or degradation products.

Causality and Solutions:

  • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated carbon.[2][3] The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon, and then allow the clear filtrate to cool and crystallize.[2][3]

  • Recrystallization: In many cases, a simple and carefully performed recrystallization is sufficient to separate the desired compound from colored impurities, which will remain in the mother liquor.[4]

Question 3: My recrystallization yield is very low. What are the potential reasons and how can I improve it?

Low yield during recrystallization can be frustrating. Several factors can contribute to this issue.

Causality and Solutions:

  • Solvent Choice: The choice of recrystallization solvent is critical. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

    • Troubleshooting Step: If the yield is low, it's possible the compound is too soluble in the chosen solvent even at low temperatures. Consider a different solvent or a solvent system (a mixture of a good solvent and a poor solvent). For 2-cyano-N-(1-phenylethyl)acetamide, methanol has been successfully used for recrystallization.[5][6][7] An ethanol/water mixture can also be effective; dissolve the compound in hot ethanol and add water dropwise until the solution becomes cloudy, then reheat to clarify before cooling.[1]

  • Amount of Solvent: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Troubleshooting Step: Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals.

    • Troubleshooting Step: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals.

  • Incomplete Precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum precipitation.

Question 4: I am using column chromatography, but the separation of my product from a closely-eluting impurity is poor. What can I do?

Poor separation in column chromatography can often be resolved by adjusting the chromatographic conditions.

Causality and Solutions:

  • Mobile Phase Polarity: The polarity of the eluent is a key factor in achieving good separation.

    • Troubleshooting Step: If the separation is poor, try adjusting the solvent ratio of your mobile phase. A less polar mobile phase will generally result in slower elution and potentially better separation of polar compounds. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.[1]

  • Stationary Phase: While silica gel is the most common stationary phase, other options are available for challenging separations.[1]

    • Troubleshooting Step: For polar compounds like amides, a cyano-bonded silica gel column can offer different selectivity compared to standard silica.[8][9]

  • Column Loading and Packing: Overloading the column or improper packing can lead to broad peaks and poor resolution.

    • Troubleshooting Step: Ensure the column is packed uniformly and that the amount of crude product loaded is appropriate for the column size.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of 2-cyano-N-(1-phenylethyl)acetamide?

Common impurities typically include:

  • Unreacted (R)-1-phenylethanamine: A basic starting material.

  • Unreacted methyl 2-cyanoacetate or 2-cyanoacetic acid: Acidic or neutral starting materials.[5][6][7]

  • Byproducts from side reactions.

Q2: How can I remove unreacted starting materials before recrystallization?

An acid-base extraction is an effective method to remove unreacted starting materials.

  • To remove unreacted (R)-1-phenylethanamine (basic): Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer.[1][10]

  • To remove unreacted 2-cyanoacetic acid (acidic): Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaHCO₃). The acidic starting material will be deprotonated and extracted into the aqueous layer.[1]

Q3: What is a suitable recrystallization solvent for 2-cyano-N-(1-phenylethyl)acetamide?

Methanol has been reported as an effective solvent for the recrystallization of 2-cyano-N-(1-phenylethyl)acetamide, providing a good yield of the purified compound.[5][6][7] Ethanol is also a viable option.[2][3][4]

Q4: Is column chromatography a suitable purification method for amides?

Yes, column chromatography can be used for the purification of amides. However, it is sometimes associated with yield loss.[4] Recrystallization is often the preferred method if the impurity profile is not overly complex.[4] For more challenging separations, flash chromatography with a silica gel stationary phase and a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) is a standard technique.[1][11]

Experimental Protocols

Protocol 1: Recrystallization from Methanol

This protocol is based on a reported successful recrystallization of (R)-2-cyano-N-(1-phenylethyl)acetamide.[5][6][7]

  • Dissolution: Place the crude 2-cyano-N-(1-phenylethyl)acetamide in an Erlenmeyer flask. Add the minimum amount of hot methanol to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[11]

  • Mobile Phase (Eluent) Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a common starting point.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the non-polar component of the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-cyano-N-(1-phenylethyl)acetamide.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude 2-cyano-N-(1-phenylethyl)acetamide Initial_Assessment Initial Assessment (TLC, Appearance) Crude_Product->Initial_Assessment Oily_Product Oily Product? Initial_Assessment->Oily_Product Colored_Product Colored Product? Initial_Assessment->Colored_Product Acid_Base_Extraction Acid-Base Extraction Oily_Product->Acid_Base_Extraction Yes Recrystallization Recrystallization Oily_Product->Recrystallization No Colored_Product->Recrystallization Yes, with Charcoal Colored_Product->Recrystallization No Acid_Base_Extraction->Recrystallization Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Unsuccessful Pure_Product Pure Crystalline Product Recrystallization->Pure_Product Successful Column_Chromatography->Pure_Product

Caption: Decision workflow for the purification of crude 2-cyano-N-(1-phenylethyl)acetamide.

Data Summary

Purification MethodKey AdvantagesKey DisadvantagesRecommended For
Recrystallization Simple, cost-effective, can yield high-purity crystalline product.Can have lower yields if not optimized, may not remove all impurities.Crude products with a relatively low impurity profile.
Acid-Base Extraction Effectively removes acidic and basic impurities.Requires multiple extraction steps, use of acids and bases.Crude products containing unreacted acidic or basic starting materials.
Column Chromatography High resolving power, can separate complex mixtures.More time-consuming, requires larger solvent volumes, potential for product loss on the column.[4]Oily crude products or when recrystallization fails to provide the desired purity.

References

  • Kumar, M., Madhukar, B. S., Sridhar, M. A., Bhadregowda, D. G., Kapoor, K., Gupta, V. K., & Kant, R. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(5), o653. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Fitzarr. (2020). Looking for some advice for purification of diamide. Reddit. [Link]

  • Kumar, M., Madhukar, B. S., Sridhar, M. A., Bhadregowda, D. G., Kapoor, K., Gupta, V. K., & Kant, R. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide. IUCrData, 69(5), o653. [Link]

  • Martynow, J. (2017). How to separate amides from free amine. ResearchGate. [Link]

  • Bickler, B. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Kumar, M., Madhukar, B. S., Sridhar, M. A., Bhadregowda, D. G., Kapoor, K., Gupta, V. K., & Kant, R. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide. ResearchGate. [Link]

  • Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). Cyanoacetamide. Organic Syntheses. [Link]

  • Wockhardt Ltd. (2008). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. Quickcompany. [Link]

  • E. I. Du Pont De Nemours and Company. (1975). Process for making 2-cyano-2-hydroxyiminoacetamide salts. U.S.
  • Al-Zaydi, K. M. (2013). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molecules, 18(6), 6429-6437. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • GL Sciences. (n.d.). Cyano Column. GL Sciences. [Link]

  • Bayer Aktiengesellschaft. (1989). Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. U.S.
  • Fadda, A. A. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 249-278. [Link]

  • GL Sciences. (n.d.). Reversed Phase Columns (Cyano Columns). GL Sciences. [Link]

  • Hawach Scientific. (n.d.). Cyano HPLC Column, CN Group Analysis Column. Hawach Scientific. [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature for the Synthesis of 2-cyano-N-(1-phenylethyl)acetamide

Introduction Welcome to the technical support center for the synthesis of 2-cyano-N-(1-phenylethyl)acetamide. This guide is designed for researchers and drug development professionals to provide in-depth, actionable insi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2-cyano-N-(1-phenylethyl)acetamide. This guide is designed for researchers and drug development professionals to provide in-depth, actionable insights into one of the most critical parameters of this reaction: temperature. The synthesis, typically an amidation reaction between a cyanoacetate ester and 1-phenylethanamine, is highly dependent on thermal conditions. Proper temperature control is paramount for maximizing yield, minimizing impurity formation, and ensuring reproducible results. This document moves beyond simple protocols to explain the causality behind temperature-related phenomena, empowering you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs) & Foundational Principles

This section addresses the fundamental questions regarding the role of temperature in the synthesis of 2-cyano-N-(1-phenylethyl)acetamide.

Q1: What is the standard, literature-reported temperature for this synthesis?

A1: The most commonly cited starting point for this synthesis is room temperature (approximately 20-25°C).[1][2] One established procedure involves reacting methyl 2-cyanoacetate with (R)-1-phenylethanamine in dichloromethane, which provides a high yield (83%) after stirring for 6-7 hours at room temperature.[1][2] This is a logical and effective baseline because it provides a good balance between reaction rate and product stability, often yielding a clean product without the need for extensive heating or cooling, thereby simplifying the experimental setup.

Q2: How does temperature mechanistically influence the amidation reaction?

A2: Temperature is a controlling factor for three key aspects of the reaction:

  • Reaction Kinetics: According to the Arrhenius equation, increasing the temperature provides the reacting molecules with greater kinetic energy. This increases the frequency of collisions and the proportion of molecules that possess the necessary activation energy to react, thus accelerating the rate of amide bond formation.

  • Chemical Equilibrium: While amidation is generally favorable, temperature can shift the reaction equilibrium. For exothermic reactions, lower temperatures favor product formation. It is crucial to determine if the reaction is under kinetic or thermodynamic control.

  • Side Reactions and Product Stability: This is often the most critical aspect. Elevated temperatures can provide sufficient energy to overcome the activation barriers of undesirable reaction pathways. For this specific synthesis, potential temperature-induced side reactions include:

    • Hydrolysis: If water is present, the nitrile or the newly formed amide group can hydrolyze, especially at elevated temperatures.

    • Decomposition: The starting materials or the final product may be thermally labile, leading to degradation and a darkened reaction mixture.

    • Racemization: Since a chiral amine is used, excessive heat could potentially, though less likely in this specific amidation, contribute to racemization at the stereocenter, affecting the enantiopurity of the final product.

Q3: What are the primary indicators of a suboptimal reaction temperature?

A3: Monitoring your reaction via Thin Layer Chromatography (TLC) is a self-validating method to diagnose temperature-related issues. The table below outlines common symptoms and their likely causes.

Symptom (Observed via TLC/Visually) Potential Temperature-Related Cause Recommended Action
Incomplete Reaction: Strong starting material spots remain on TLC after the expected reaction time.Temperature is too low. The system lacks sufficient kinetic energy to overcome the activation barrier efficiently.Incrementally increase the temperature (e.g., to 35-40°C) and continue monitoring.
Multiple Impurity Spots: New, significant spots appear on the TLC plate, distinct from starting materials and product.Temperature is too high. This is promoting the formation of side products.Reduce the temperature. Consider running the reaction at 0-5°C, even if it requires a longer reaction time.
Reaction Mixture Darkens: The solution color changes to dark yellow, brown, or black.Decomposition. The temperature is likely causing one or more components to degrade.Immediately lower the temperature or restart the experiment at a significantly lower temperature.

Section 2: Troubleshooting Guide for Common Issues

This section provides structured workflows for resolving specific temperature-related problems encountered during the synthesis.

Issue 1: Low Yield - The reaction is stalled or incomplete at room temperature.

This is a common issue when variations in reagent purity, concentration, or solvent batches slightly alter the reaction kinetics.

  • Causality: The activation energy for the reaction is not being sufficiently overcome at ambient temperature. The direct mixing of the carboxylic acid ester and the amine can sometimes lead to the formation of an unreactive salt, which may require thermal energy to convert to the productive tetrahedral intermediate.[3]

  • Troubleshooting Protocol:

    • Verify Reagents: Before altering temperature, ensure that the amine and cyanoacetate ester are pure and the solvent is anhydrous. Water can interfere with the reaction.

    • Incremental Temperature Increase: Set up the reaction in a flask equipped with a condenser and place it in a water bath on a stirring hotplate. Increase the temperature to 35-40°C .

    • Monitor Closely: Take a TLC sample every 60 minutes. Compare the consumption of the limiting reagent to a co-spot of the starting material.

    • Evaluate Further: If the reaction proceeds cleanly but slowly at 40°C, this may be the optimal condition. If it remains stalled, a further increase to gentle reflux may be considered, but this significantly raises the risk of impurity formation (see Issue 2).

Issue 2: Low Purity - The final product is contaminated with significant side products.

This indicates that while the reaction is proceeding, alternative, undesired pathways are also being activated.

  • Causality: The reaction temperature is too high, providing excess energy that enables side reactions with comparable activation energies to the main reaction. In cyanoacetamide syntheses, higher temperatures can promote side reactions or product decomposition.[4]

  • Troubleshooting Protocol:

    • Reduce Temperature Drastically: Set up the reaction in a flask submerged in an ice-water bath to maintain a temperature of 0-5°C .

    • Extend Reaction Time: Lowering the temperature will slow the reaction rate. Plan for an extended reaction time (e.g., 12-24 hours).

    • Monitor for Selectivity: Use TLC to monitor the reaction. The goal is to find a time point where the starting material is consumed and the product spot is clean and singular, with minimal to no visible impurity spots.

    • Find the Balance: This low-temperature approach often yields a much cleaner crude product, simplifying purification and ultimately improving the isolated yield of the desired compound.

Section 3: Experimental Protocol for Systematic Temperature Optimization

To scientifically determine the optimal temperature, a parallel experiment is the most robust approach. This protocol allows for a direct comparison of temperature effects under identical conditions.

Objective:

To identify the temperature that provides the highest yield of 2-cyano-N-(1-phenylethyl)acetamide with the highest purity in a reasonable timeframe.

Experimental Setup:

Prepare three identical reaction mixtures simultaneously.

Reagents & Stoichiometry (Based on Kumar et al., 2013[1]):

  • Methyl 2-cyanoacetate (1.0 eq)

  • (R)-1-Phenylethanamine (1.0 eq)

  • Dilute Acetic Acid (catalytic amount, e.g., 1-2 drops)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:

  • In three separate, appropriately sized round-bottom flasks equipped with magnetic stir bars, dissolve methyl 2-cyanoacetate in anhydrous DCM.

  • Add (R)-1-phenylethanamine to each flask, followed by the catalytic amount of acetic acid.

  • Place the flasks in their respective temperature environments:

    • Flask A (Low Temp): Place in an ice-water bath (0-5°C).

    • Flask B (Control): Leave at ambient laboratory temperature (~25°C).

    • Flask C (High Temp): Place in a pre-heated water bath set to 40°C.

  • Start stirring all three reactions simultaneously.

  • Monitoring: At time points T=1h, 2h, 4h, 6h, and 8h (and 12h, 24h for Flask A if necessary), withdraw a small aliquot from each reaction mixture and spot it on a single TLC plate. Use an appropriate eluent system (e.g., Ethyl Acetate/Hexane) to develop the plate.

  • Analysis: Visualize the TLC plate under UV light. For each time point and temperature, assess the relative intensity of the starting material spots versus the product spot to estimate conversion. Note the presence and intensity of any new spots, which indicate impurities.

  • Workup: Once a reaction reaches completion (or a designated endpoint), quench it, perform an appropriate workup (e.g., extraction with ethyl acetate), and isolate the crude product.[1] Purify if necessary and calculate the isolated yield.

Data Summary Table:

Use the following table to record and compare your results, which will clearly indicate the optimal temperature.

Temperature (°C)Reaction Time (h) for >95% ConversionPurity Profile (from final TLC)Isolated Yield (%)
0-5
~25 (Room Temp)
40

Section 4: Visualization of the Optimization Workflow

The following diagram illustrates the logical decision-making process for optimizing the reaction temperature based on experimental outcomes.

Temperature_Optimization_Workflow cluster_main cluster_outcomes start Initial Synthesis @ Room Temperature (~25°C) analysis Analyze Yield & Purity (TLC, Isolated Yield) start->analysis optimal Optimal Temperature Identified analysis->optimal High Yield & High Purity? increase_temp Increase Temperature (e.g., 40°C) analysis->increase_temp Low Yield / Incomplete Reaction? decrease_temp Decrease Temperature (e.g., 0-5°C) analysis->decrease_temp Low Purity / Side Products? increase_temp->analysis Re-evaluate decrease_temp->analysis Re-evaluate

Caption: Logical workflow for temperature optimization.

References

  • Kumar, M., et al. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(5), o653. [Link]

  • Kumar, M., et al. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide Data from ResearchGate. ResearchGate. [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-1. [Link]

  • Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
  • Shaabani, A., et al. (2014). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 16(6), 323-326. [Link]

  • Synthesis of cyanoacetamide derivatives 2a-d. ResearchGate. [Link]

  • Fadda, A. A., et al. (2017). Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

  • THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. ResearchGate. [Link]

  • Corson, B. B., et al. (1929). CYANOACETAMIDE. Organic Syntheses, 9, 30. [Link]

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H NMR Spectrum of 2-cyano-N-(1-phenylethyl)acetamide: Analysis and Comparison

For Researchers, Scientists, and Drug Development Professionals In the precise world of chemical synthesis and pharmaceutical development, the unequivocal structural confirmation of molecules is paramount. For scientists...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical synthesis and pharmaceutical development, the unequivocal structural confirmation of molecules is paramount. For scientists engaged in the synthesis of chiral compounds like 2-cyano-N-(1-phenylethyl)acetamide, a versatile building block in medicinal chemistry, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of analytical techniques. This guide offers an in-depth exploration of the ¹H NMR spectrum of 2-cyano-N-(1-phenylethyl)acetamide, providing a comparative analysis against potential impurities and isomeric alternatives, supported by established experimental data.

The Significance of Chirality: Diastereotopic Protons

A key structural feature of 2-cyano-N-(1-phenylethyl)acetamide is the presence of a chiral center at the carbon atom attached to the phenyl group and the amide nitrogen. This chirality renders the two protons on the adjacent methylene (-CH2-) group of the cyanoacetamide moiety chemically non-equivalent. These protons are termed "diastereotopic."[1][2] This non-equivalence arises because replacing each of these protons in turn with another group would lead to the formation of diastereomers. As a result, these diastereotopic protons resonate at different chemical shifts in the ¹H NMR spectrum and couple to each other, giving rise to a distinct splitting pattern that is a hallmark of this molecule's structure.[1][3]

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

To obtain a clean and interpretable spectrum, a standardized experimental protocol is crucial. The following outlines a typical procedure for the acquisition of a high-resolution ¹H NMR spectrum of 2-cyano-N-(1-phenylethyl)acetamide.

Instrumentation:

  • 400 MHz or higher field NMR spectrometer

  • Standard 5 mm NMR tubes

Sample Preparation:

  • Analyte: Weigh approximately 10-20 mg of 2-cyano-N-(1-phenylethyl)acetamide.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

Data Acquisition:

A standard one-pulse ¹H NMR experiment is typically sufficient. Key acquisition parameters to consider include an appropriate spectral width, acquisition time, and relaxation delay to ensure accurate integration and resolution.

In-Depth ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 2-cyano-N-(1-phenylethyl)acetamide exhibits a set of characteristic signals that allow for its unambiguous identification. The following table summarizes the expected chemical shifts (δ) and coupling constants (J) in DMSO-d₆.

Table 1: ¹H NMR Spectral Data of 2-cyano-N-(1-phenylethyl)acetamide in DMSO-d₆

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Phenyl-H7.36 - 7.23multiplet5H-
NH8.38broad singlet1H-
CH (benzylic)5.0 - 4.9multiplet1H-
CH₂ (diastereotopic)3.5 (approx.)AB quartet2H~17 (geminal)
CH₃1.35doublet3H~7

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Detailed Interpretation:

  • Aromatic Protons: The signals corresponding to the five protons of the phenyl group typically appear as a complex multiplet in the aromatic region of the spectrum (approximately 7.2-7.4 ppm).

  • Amide Proton (NH): The amide proton usually appears as a broad singlet. Its chemical shift can be variable and is sensitive to solvent, temperature, and concentration due to hydrogen bonding.

  • Benzylic Proton (CH): The proton on the chiral carbon, adjacent to the phenyl group, is expected to be a multiplet due to coupling with the neighboring methyl protons and the amide proton.

  • Diastereotopic Methylene Protons (CH₂): As previously discussed, the two protons of the methylene group are diastereotopic and will appear as a pair of doublets, often referred to as an "AB quartet."[1] This is due to their geminal coupling to each other.

  • Methyl Protons (CH₃): The three protons of the methyl group will appear as a doublet due to coupling with the adjacent benzylic proton.

G cluster_structure 2-cyano-N-(1-phenylethyl)acetamide cluster_signals Expected 1H NMR Signals mol Ph-CH(CH3)-NH-C(O)-CH2-CN A Phenyl-H (multiplet) mol->A B NH (broad singlet) mol->B C Benzylic CH (multiplet) mol->C D Diastereotopic CH2 (AB quartet) mol->D E Methyl CH3 (doublet) mol->E

Comparison with Potential Impurities and Side Products

A crucial aspect of spectral analysis is the identification of potential impurities that may arise during the synthesis of 2-cyano-N-(1-phenylethyl)acetamide.[4][5][6]

1. Starting Materials:

  • Ethyl Cyanoacetate: The presence of this starting material would be indicated by a characteristic quartet around 4.2 ppm and a triplet around 1.2 ppm, corresponding to the ethyl group.

  • (R)-1-Phenylethanamine: Unreacted amine would show a quartet for the benzylic proton and a singlet for the amino (NH₂) protons.[4]

2. Isomeric Impurity: 2-Phenylacetamide

A potential isomeric impurity, 2-phenylacetamide, would have a distinctly different ¹H NMR spectrum.

Table 2: Comparison of ¹H NMR Signals for Isomeric Acetamides

CompoundSignal for Protons on Carbon Alpha to Phenyl GroupSignal for Protons on Carbon Alpha to Carbonyl
2-cyano-N-(1-phenylethyl)acetamideMultiplet (1H)AB quartet (2H)
2-PhenylacetamideSinglet (2H)-

The absence of the benzylic CH multiplet and the methyl doublet, and the presence of a singlet for the CH₂ group adjacent to the phenyl ring, would clearly indicate the presence of 2-phenylacetamide.[7]

G cluster_workflow NMR Analysis Workflow A Sample Preparation B Data Acquisition C Data Processing D Spectrum Interpretation E Comparison with Alternatives F Purity Assessment

Conclusion

The ¹H NMR spectrum of 2-cyano-N-(1-phenylethyl)acetamide provides a detailed fingerprint of its molecular structure. The characteristic signals, especially the diastereotopic protons of the methylene group, are definitive indicators of its identity. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, and by comparing the spectrum to those of potential impurities, researchers can confidently verify the synthesis and purity of this important chemical intermediate. This guide serves as a practical resource for leveraging the power of ¹H NMR spectroscopy in the rigorous characterization of chiral molecules.

References

  • Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. Taylor & Francis Online. (2022-12-28). [Link]

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • (R)-2-Cyano-N-(1-phenylethyl)acetamide. National Center for Biotechnology Information. (2013). [Link]

  • Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. Taylor & Francis. (2022-12-28). [Link]

  • Spotting diastereotopic protons in the NMR spectrum. Al-Kimia. (2025-07-17). [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. (2022-02-08). [Link]

  • (R)-2-Cyano-N-(1-phenylethyl)acetamide. ResearchGate. (2013). [Link]

  • cyanoacetamide. Organic Syntheses. [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. (2022-05-30). [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [Link]

  • 2-cyano-n-(1-phenylethyl)acetamide (C11H12N2O). PubChemLite. [Link]

  • Acetamide, 2-cyano-. NIST WebBook. [Link]

  • 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. [Link]

  • Homotopic, Enantiotopic & Diastereotopic Protons | TRICKS | 1H-NMR Spectroscopy. YouTube. (2022-03-25). [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

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Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-cyano-N-(1-phenylethyl)acetamide

Introduction In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel molecules is a cornerstone of progress. 2-cyano-N-(1-phenylethyl)acetamide (C₁₁H₁₂N₂O), a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel molecules is a cornerstone of progress. 2-cyano-N-(1-phenylethyl)acetamide (C₁₁H₁₂N₂O), a derivative of cyanoacetamide, represents a class of compounds with significant reactivity and potential as building blocks in medicinal chemistry.[1][2] Its structure, featuring a chiral center, a secondary amide, a nitrile, and a phenyl ring, presents a unique analytical challenge that necessitates a multi-faceted spectroscopic approach.

This guide provides an in-depth analysis of the Fourier Transform Infrared (FTIR) spectrum of 2-cyano-N-(1-phenylethyl)acetamide. Moving beyond a simple list of absorption bands, we will explore the rationale behind peak assignments and present a detailed experimental protocol. Furthermore, we will objectively compare the insights gained from FTIR with those from other critical analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)—to illustrate how a holistic and integrated workflow is essential for rigorous scientific validation.

Section 1: Decoding the Vibrational Fingerprint: FTIR Spectroscopy

FTIR spectroscopy is a powerful, rapid, and non-destructive technique that provides definitive information about the functional groups present within a molecule.[3] By measuring the absorption of infrared radiation as molecules vibrate, we can generate a unique spectral fingerprint. For 2-cyano-N-(1-phenylethyl)acetamide, the key absorptions correspond to its defining secondary amide, nitrile, and aromatic functionalities.

Predicted Characteristic FTIR Peaks

The vibrational modes of 2-cyano-N-(1-phenylethyl)acetamide can be predicted based on established group frequencies. A recent study involving synthesis and characterization of this compound supports these assignments.[1][2]

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity/ShapeRationale and Expert Insights
~3300 - 3250N-H StretchSecondary AmideMedium, SharpAs a secondary amide, the molecule possesses a single N-H bond, resulting in one distinct N-H stretching peak.[4][5] Its position indicates hydrogen bonding in the solid state.
~3100 - 3000C-H Stretch (sp²)Aromatic (Phenyl)Medium to WeakThese absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the benzene ring.
~3000 - 2850C-H Stretch (sp³)Alkyl (Ethyl moiety)MediumThese peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methine groups of the phenylethyl fragment.
~2260 - 2240C≡N StretchNitrileStrong, SharpThe carbon-nitrogen triple bond is a strong dipole, leading to a very intense and sharp absorption in a relatively uncluttered region of the spectrum, making it highly diagnostic.[6][7][8]
~1650 - 1630C=O Stretch (Amide I)Secondary AmideStrongThis is one of the most prominent peaks in the spectrum. The Amide I band is primarily due to the C=O stretching vibration and is sensitive to the molecular environment and hydrogen bonding.[4][9]
~1570 - 1515N-H Bend (Amide II)Secondary AmideStrongThe Amide II band is a result of coupling between the N-H in-plane bending and C-N stretching vibrations. The presence of a strong Amide I and Amide II pair is a hallmark of a secondary amide.[4][9]
~1600, ~1495, ~1450C=C StretchAromatic (Phenyl)Medium to WeakThese multiple bands arise from the skeletal vibrations of the benzene ring and are characteristic of aromatic compounds.
Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred method for solid powder samples due to its minimal sample preparation and high reproducibility.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a solvent like isopropanol to wipe the crystal surface and allow it to dry completely.

  • Background Collection: With the clean crystal and empty sample stage, collect a background spectrum. This critical step accounts for atmospheric interferences (CO₂, H₂O) and instrument noise, ensuring they are subtracted from the final sample spectrum.

  • Sample Application: Place a small amount of the 2-cyano-N-(1-phenylethyl)acetamide powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply consistent pressure to the sample. This ensures intimate contact between the sample and the ATR crystal, which is essential for a high-quality spectrum.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly with isopropanol.

ATR-FTIR Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Output Clean_Crystal 1. Clean ATR Crystal Collect_Background 2. Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample 3. Apply Sample Powder Collect_Background->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum 5. Acquire Sample Spectrum (16-32 scans @ 4 cm⁻¹) Apply_Pressure->Acquire_Spectrum Final_Spectrum 6. Generate Final Absorbance Spectrum Acquire_Spectrum->Final_Spectrum

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Section 2: A Comparative Analysis with Orthogonal Techniques

While FTIR excels at identifying functional groups, it provides no information about their connectivity or the overall molecular architecture. For complete structural elucidation, orthogonal analytical techniques are not just recommended; they are required.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of specific nuclei (primarily ¹H and ¹³C). It reveals how atoms are connected, making it the gold standard for determining the precise structure of an organic molecule.[3] A study on 2-cyano-N-(1-phenylethyl)acetamide utilized both ¹H and ¹³C NMR for its characterization.[1][2]

  • ¹H NMR: Would show distinct signals for each unique proton. Key insights would include the chemical shifts and splitting patterns of the aromatic protons, the N-H proton (often a broad singlet), and the protons of the ethyl group, confirming their neighbor relationships.

  • ¹³C NMR: Would reveal the number of unique carbon environments. The signals for the nitrile carbon (C≡N), the carbonyl carbon (C=O), the aromatic carbons, and the aliphatic carbons would appear in characteristic chemical shift regions.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, providing two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern.[10][12]

  • Molecular Weight: The molecular formula of 2-cyano-N-(1-phenylethyl)acetamide is C₁₁H₁₂N₂O, giving it a molecular weight of 188.23 g/mol .[13] High-resolution mass spectrometry (HRMS) can confirm this mass with extreme accuracy, validating the elemental composition.

  • Fragmentation Pattern: Under ionization, the molecule breaks apart in a predictable way. Observing fragments corresponding to the loss of the cyanoacetyl group or the cleavage of the phenylethyl moiety provides corroborating evidence for the proposed structure.

Comparison of Analytical Techniques
TechniqueInformation ProvidedSample RequirementsDestructive?Primary Application
FTIR Spectroscopy Functional groups present (e.g., C=O, N-H, C≡N).[3][10]µg to mg; solid, liquid, or gas.NoRapid identification of functional groups and quality control.
NMR Spectroscopy Detailed molecular structure and atom connectivity.[3][10]mg scale; sample must be soluble in a deuterated solvent.NoUnambiguous structural elucidation of pure compounds.
Mass Spectrometry Molecular weight and fragmentation patterns.[10][11]ng to µg; solid, liquid, or gas.YesConfirmation of molecular formula and structural verification.

Section 3: An Integrated Workflow for Structural Confirmation

In a drug development or synthetic chemistry setting, these techniques are not used in isolation. They form part of a logical, integrated workflow to ensure the identity, purity, and structure of a target compound are unequivocally established.

Integrated_Workflow cluster_analysis Spectroscopic Analysis Synthesis Chemical Synthesis of 2-cyano-N-(1-phenylethyl)acetamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS Confirmation Structural Confirmation & Purity Assessment FTIR->Confirmation NMR->Confirmation MS->Confirmation

Sources

Validation

A Technical Guide to the Mass Spectrometry Fragmentation of 2-cyano-N-(1-phenylethyl)acetamide: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-cyano-N-(1-phenylethyl)acetamide. By leveraging estab...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-cyano-N-(1-phenylethyl)acetamide. By leveraging established principles of mass spectrometry and drawing comparisons with related chemical structures, we offer a predictive framework for the identification and characterization of this molecule. This document is designed to serve as a practical resource for researchers utilizing mass spectrometry for structural elucidation in pharmaceutical and chemical research.

Introduction to 2-cyano-N-(1-phenylethyl)acetamide and the Role of Mass Spectrometry

2-cyano-N-(1-phenylethyl)acetamide, with the molecular formula C₁₁H₁₂N₂O, is an organic compound featuring a phenylethylamine backbone, an acetamide linkage, and a terminal cyano group.[1][2] The structural complexity and the presence of multiple functional groups make mass spectrometry an invaluable tool for its characterization. Mass spectrometry provides not only the molecular weight of the compound but also a unique fragmentation "fingerprint" that is crucial for its unambiguous identification and for distinguishing it from isomers.[3]

Understanding the fragmentation behavior is essential for developing robust analytical methods, identifying metabolites, and characterizing impurities in drug development and chemical synthesis. This guide will explore the theoretical fragmentation pathways under common ionization techniques and compare these predictions with the known behavior of analogous structures.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 2-cyano-N-(1-phenylethyl)acetamide in a mass spectrometer, particularly under electron ionization (EI), is dictated by the relative stability of the resulting fragment ions.[4] The structure of the parent molecule offers several likely cleavage points.

The molecular ion (M⁺•) of 2-cyano-N-(1-phenylethyl)acetamide is expected at a mass-to-charge ratio (m/z) of 188.23.[1] The fragmentation cascade will likely be initiated by the ionization of a lone pair of electrons on the nitrogen or oxygen atoms.

Key Predicted Fragmentation Pathways:

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond alpha to the phenyl group, leading to the formation of a highly stable, resonance-stabilized phenylethyl cation. This is a common pathway for phenethylamine derivatives.[5]

  • Amide Bond Cleavage: Cleavage of the amide bond (N-CO) is a characteristic fragmentation pattern for amides, often resulting in the formation of an acylium ion.[6][7][8]

  • Alpha-Cleavage to Carbonyl and Nitrogen: Cleavage of bonds adjacent to the carbonyl group and the amide nitrogen are also common fragmentation routes in amides.[9][10]

  • McLafferty Rearrangement: While less likely due to the absence of a gamma-hydrogen on a sufficiently long alkyl chain, this rearrangement should be considered in related structures. Primary amides, however, can show a base peak due to this rearrangement.[10]

The following Graphviz diagram illustrates the predicted major fragmentation pathways.

fragmentation_pathway M [C₁₁H₁₂N₂O]⁺• m/z 188 F1 [C₈H₁₀N]⁺ m/z 120 M->F1 - •COCH₂CN F2 [C₈H₉]⁺ m/z 105 M->F2 - NHCOCH₂CN F3 [C₃H₂NO]⁺• m/z 68 M->F3 - C₈H₁₀ F5 [C₉H₈]⁺• m/z 116 M->F5 - NH₂COCH₂ F1->F2 - NH F4 [C₂H₂N]⁺ m/z 40 F3->F4 - CO

Caption: Predicted major fragmentation pathways of 2-cyano-N-(1-phenylethyl)acetamide.

Comparative Analysis of Fragmentation Data

Predicted Fragment (m/z) Proposed Structure Supporting Evidence from Analogous Compounds
188[C₁₁H₁₂N₂O]⁺• (Molecular Ion)The molecular ion is expected to be observed, although its intensity may vary depending on the ionization energy.[9]
120[C₈H₁₀N]⁺ Benzylic cleavage leading to the loss of the cyanoacetyl radical is highly probable. Similar cleavages are dominant in phenethylamine derivatives.[5]
105[C₈H₉]⁺ Subsequent loss of an amino group from the m/z 120 fragment or direct cleavage of the C-N bond can form the stable styryl cation. This is a common fragment in N-substituted phenylacetamides.[11]
68[C₃H₂NO]⁺• Cleavage of the benzylic C-N bond would result in this fragment corresponding to the cyanoacetyl portion.
40[C₂H₂N]⁺ Further fragmentation of the cyanoacetyl fragment (m/z 68) by loss of carbon monoxide would yield the cyanomethyl cation.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of 2-cyano-N-(1-phenylethyl)acetamide would involve complementary analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, which is crucial for confirming the connectivity of the molecule.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the C≡N stretch of the nitrile, the C=O stretch of the amide, and the N-H stretch of the secondary amide.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that can be used to isolate 2-cyano-N-(1-phenylethyl)acetamide from a mixture and can be coupled with mass spectrometry (LC-MS) for sensitive detection and quantification.[13][14][15]

The primary advantage of mass spectrometry over these techniques is its exceptional sensitivity and the structural information provided by the fragmentation pattern, which can often be obtained from very small sample amounts.

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized protocol for the analysis of 2-cyano-N-(1-phenylethyl)acetamide using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of 2-cyano-N-(1-phenylethyl)acetamide in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of 100 µg/mL.
  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS System Configuration:

  • Gas Chromatograph:
  • Column: A nonpolar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Injection: 1 µL of the sample solution in splitless mode.
  • Temperature Program:
  • Initial oven temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Final hold: 5 minutes at 280°C.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Ion Source Temperature: 230°C.
  • Mass Range: Scan from m/z 35 to 500.

3. Data Acquisition and Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 2-cyano-N-(1-phenylethyl)acetamide.
  • Identify the molecular ion peak and the major fragment ions.
  • Compare the obtained spectrum with the predicted fragmentation pattern and with library spectra if available.

The following diagram illustrates a typical analytical workflow.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Dissolution Dissolution Filtration Filtration Dissolution->Filtration GC_Separation GC Separation Filtration->GC_Separation MS_Analysis MS Analysis (EI) GC_Separation->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Spectral_Interpretation Spectral Interpretation Data_Acquisition->Spectral_Interpretation Final_Report Final_Report Spectral_Interpretation->Final_Report Final Report

Caption: A typical workflow for GC-MS analysis.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric fragmentation of 2-cyano-N-(1-phenylethyl)acetamide. The predicted fragmentation pattern, dominated by benzylic and amide bond cleavages, offers a robust framework for the identification and structural confirmation of this compound. While this theoretical analysis is a powerful starting point, experimental verification is essential. By integrating this mass spectrometric data with information from other analytical techniques such as NMR and IR spectroscopy, researchers can achieve a comprehensive and unambiguous characterization of 2-cyano-N-(1-phenylethyl)acetamide.

References

  • Jeremić, L. A., Kobilarov, N. L., & Petrović, S. D. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry, 4(12), 498-9. [Link]

  • U.S. Geological Survey. (2000). First LC/MS determination of cyanazine amide, cyanazine acid, and cyanazine in groundwater samples. [Link]

  • Taylor & Francis Online. (2022). Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. [Link]

  • National Center for Biotechnology Information. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. [Link]

  • National Institute of Standards and Technology. (2015). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-a-amino acids and their methyl esters. [Link]

  • Der Chemica Sinica. (2014). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, 2-cyano-. In NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 2-cyano-n-(1-phenylethyl)acetamide. [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(aminocarbonyl)-2-cyano- on Newcrom R1 HPLC column. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. [Link]

  • SIELC Technologies. (2018). Acetamide, 2-cyano-N-phenyl-. [Link]

  • ResearchGate. (n.d.). Mass spectra of cyano, isocyano and diazo compounds. [Link]

  • eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • CORE. (2013). Simultaneous High-performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS-MS) Analysis of Cyanide and Thiocyanate. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, 2-cyano-. In NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide. [Link]

  • ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • ResearchGate. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. [Link]

  • National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2018). A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product. [Link]

  • ResearchGate. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide. [Link]

  • Google Patents. (n.d.).

Sources

Validation

Technical Guide: Structural Validation of 2-cyano-N-(1-phenylethyl)acetamide via 13C NMR

Executive Summary 2-cyano-N-(1-phenylethyl)acetamide (C₁₁H₁₂N₂O) serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals.[1] Its structure combines a chiral benzylic amine mot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-cyano-N-(1-phenylethyl)acetamide (C₁₁H₁₂N₂O) serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals.[1] Its structure combines a chiral benzylic amine motif with a reactive cyanoacetamide tail.

While 1H NMR and FT-IR provide preliminary structural evidence, they often fail to definitively resolve the carbon backbone due to solvent-dependent proton exchange (NH), diastereotopic proton complexity, and overlapping aromatic multiplets.[1]

This guide establishes 13C NMR (Carbon-13 Nuclear Magnetic Resonance) as the definitive validation standard. It compares this technique against alternatives and provides a self-validating experimental protocol using DEPT-135 editing to unambiguously assign the carbon skeleton.

Part 1: The Analytical Challenge

Validating this specific molecule presents three distinct challenges that 13C NMR addresses superiorly to other methods:

  • Chirality & Diastereotopicity: The molecule contains a chiral center at the 1-phenylethyl group.[1] In 1H NMR , the methylene protons (

    
    -to-cyano) are diastereotopic, potentially splitting into a complex AB system rather than a clean singlet.[1] 13C NMR  simplifies this to a single, distinct signal.
    
  • Quaternary Carbon Identification: Mass Spectrometry (MS) confirms molecular weight but cannot locate the cyano (CN) or carbonyl (C=O) groups. FT-IR identifies functional groups (C≡N stretch) but not their connectivity. Only 13C NMR visualizes these "silent" quaternary carbons directly.

  • Tautomerism: Cyanoacetamides can exhibit keto-enol tautomerism. 13C NMR chemical shifts provide definitive proof of the dominant amide tautomer in solution.[1]

Comparative Analysis: Why 13C NMR is the Gold Standard[1][2]
Feature1H NMR FT-IR 13C NMR (Recommended)
Backbone Verification Indirect (via H-coupling)NoneDirect (Carbon count & type)
Quaternary Carbons InvisibleFunctional group onlyVisible (CN, C=O, C-ipso)
Solvent Effects High (NH shift varies)LowLow (Stable chemical shifts)
Chiral Center Impact Complex splitting (AB system)NoneSingle resolved peaks
Resolution Low (12 ppm window)N/AHigh (200+ ppm window)

Part 2: Experimental Protocol

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is preferred for resolution. Use DMSO-
    
    
    
    only if solubility is poor, as it may obscure solvent peaks around 40 ppm.[1]
  • Concentration: 30–50 mg of sample in 0.6 mL solvent. (Higher concentration is required for 13C due to 1.1% natural abundance).

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Self-Validating Logic)

To ensure the data is authoritative, run the following sequence. This creates a "Check-Sum" system where datasets must corroborate each other.[1]

  • Experiment A: Proton-Decoupled 13C (Standard)

    • Pulse: 30° pulse (maximizes signal-to-noise).[1]

    • Relaxation Delay (D1):2.0 - 3.0 seconds .[1] Crucial: The Cyano (CN) and Carbonyl (C=O) carbons have long relaxation times (

      
      ). A short D1 will suppress these peaks, leading to false negatives.
      
    • Scans: Minimum 512 (1024 recommended).

  • Experiment B: DEPT-135 (Distortionless Enhancement by Polarization Transfer)

    • Purpose: Distinguishes

      
       (Up/Positive) from 
      
      
      
      (Down/Negative). Quaternary carbons disappear.[2][3]
    • Logic: If a peak exists in Exp A but vanishes in Exp B, it is a Quaternary Carbon (CN, C=O, or C-ipso).[1]

Part 3: Data Interpretation & Validation

The Logic Flow

The following diagram illustrates the decision process for assigning signals, ensuring no false positives.

ValidationLogic Start Acquire 13C & DEPT-135 Spectra CheckRegion Check Chemical Shift Region Start->CheckRegion LowField > 160 ppm CheckRegion->LowField MidField 110 - 150 ppm CheckRegion->MidField HighField < 60 ppm CheckRegion->HighField IsQuat Visible in DEPT-135? LowField->IsQuat MidField->IsQuat DEPT_Check DEPT Phase? HighField->DEPT_Check Amide Amide C=O (~162 ppm) (Quaternary) IsQuat->Amide No (Invisible) Cyano Nitrile C≡N (~115 ppm) (Quaternary) IsQuat->Cyano No (Invisible @ ~115) Aromatic Aromatic Ring (4 signals) IsQuat->Aromatic Yes/No Mix Aliphatic Aliphatic Chain CH_CH3 Positive (Up) CH or CH3 DEPT_Check->CH_CH3 CH2 Negative (Down) CH2 (Alpha to CN) DEPT_Check->CH2

Figure 1: Logical workflow for assigning carbon signals using comparative 13C / DEPT-135 analysis.

Expected Chemical Shifts (Reference Data)

Use this table to validate your experimental results. Deviations >2.0 ppm suggest impurities or solvent effects.

Carbon AssignmentTypeApprox. Shift (ppm)DEPT-135 PhaseStructural Note
C=O (Amide) Quaternary160.0 – 164.0 Invisible Most deshielded signal.
Ar-C (Ipso) Quaternary140.0 – 143.0 Invisible Aromatic ring attachment point.
Ar-C (Ortho/Meta) Methine (CH)128.0 – 129.0 Positive (+)Often two intense peaks.
Ar-C (Para) Methine (CH)126.0 – 127.5 Positive (+)Single peak intensity.
C≡N (Cyano) Quaternary114.0 – 117.0 Invisible Characteristic weak signal.
Benzylic C-H Methine (CH)49.0 – 51.0 Positive (+)Chiral center.

-CH₂
Methylene25.0 – 28.0 Negative (-) Flanked by CN and C=O.[1]
Methyl CH₃ Methyl20.0 – 22.0 Positive (+)Terminal methyl group.

Part 4: Troubleshooting & Common Pitfalls

Missing Quaternary Carbons (C=O, CN)
  • Cause: Relaxation time (

    
    ) for carbons without attached protons is very long. The standard delay (D1=1.0s) is often insufficient, causing saturation.[1]
    
  • Solution: Increase D1 to 3.0s or 5.0s .

The "Ghost" Peak at ~77 ppm[1]
  • Cause: This is the solvent triplet (

    
    ).[4]
    
  • Solution: Do not integrate or assign this. It serves as your internal calibration standard (Center line = 77.16 ppm).

Diastereotopic Confusion
  • Observation: In 1H NMR, the

    
    -CH₂ protons appear as two multiplets.[1]
    
  • Validation: In 13C NMR, this must appear as a single signal (approx 26 ppm). If you see two signals here, your sample is likely a mixture of diastereomers (implying a second chiral center was introduced) or a significant impurity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard text for NMR shift rules).

  • AIST Spectral Database for Organic Compounds (SDBS). (2024). Carbon-13 NMR data for acetamide derivatives. National Institute of Advanced Industrial Science and Technology. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-cyano-N-(1-phenylethyl)acetamide

Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily routines. Among these is 2-cyano-N-(1-phenylethyl)acetamide, a compound whos...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily routines. Among these is 2-cyano-N-(1-phenylethyl)acetamide, a compound whose unique structure lends itself to various applications in organic synthesis.[1][2][3] However, with the privilege of innovation comes the profound responsibility of ensuring safety and environmental stewardship. Improper disposal of such specialized chemicals can lead to hazardous reactions, environmental contamination, and significant regulatory penalties.[4][5]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-cyano-N-(1-phenylethyl)acetamide. Moving beyond a simple checklist, this document explains the scientific rationale behind each procedure, ensuring that researchers, scientists, and laboratory managers can implement a disposal plan that is not only compliant but also inherently safe and scientifically sound.

Section 1: Hazard Assessment and Chemical Profile

Understanding the chemical nature of 2-cyano-N-(1-phenylethyl)acetamide is the foundation of its safe disposal. Its structure contains two key functional groups: a nitrile (cyano) group and an amide group . This combination dictates its reactivity and potential hazards.

  • Nitrile Group (-C≡N): Nitriles are a class of organic compounds that can be toxic. A critical and non-negotiable safety consideration is their potential to release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids.[6]

  • Amide Group (-C(=O)N-): Amides are generally stable but can be incompatible with strong oxidizing agents, acids, and bases, which can cause them to hydrolyze, sometimes generating heat.[7]

Given these characteristics, 2-cyano-N-(1-phenylethyl)acetamide must be treated as a hazardous chemical waste. All laboratory personnel should consider any unused, surplus, or contaminated quantity of this chemical as hazardous waste.[8]

Table 1: Hazard Profile and Incompatibility Data (Note: As specific data for 2-cyano-N-(1-phenylethyl)acetamide is limited, this profile incorporates data from the closely related and structurally similar compound, cyanoacetamide, for hazard guidance.)

ParameterInformationRationale & Source
Physical State Solid, Crystal/Powder.[9]Essential for determining appropriate spill cleanup procedures.
Acute Toxicity Harmful if swallowed.[10][11][12] May cause skin, eye, and respiratory irritation.[10][11][12]Direct contact and inhalation must be minimized through appropriate PPE.
Primary Hazards Toxic, Irritant.Based on the hazards of cyano- and amide-containing compounds.
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents.[10][12]Co-mingling these materials in a waste container can lead to violent reactions, toxic gas release, or fire.[7][13][14]
Hazardous Decomposition Under fire conditions, may produce Carbon oxides (CO, CO2) and Nitrogen oxides (NOx).[10][12] Contact with acid may release Hydrogen Cyanide.[10]This dictates firefighting procedures and underscores the critical need to segregate this waste from acids.

Section 2: Personal Protective Equipment (PPE) and Immediate Safety

Before handling 2-cyano-N-(1-phenylethyl)acetamide for any purpose, including disposal, the proper PPE must be worn to prevent exposure. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate workplace hazards.[5][15]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or chloroprene gloves. Always inspect gloves for integrity before use.[12][16]

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles conforming to government standards like EN166 (EU) or OSHA regulations in 29 CFR 1910.133 (US).[12][14][17]

  • Body Protection: A flame-resistant lab coat or a complete suit protecting against chemicals should be worn to prevent skin contact.[12][16]

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[9][10]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[10][18]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[19][20]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth and seek immediate medical attention.[11][19]

Section 3: Step-by-Step Disposal Protocol

The disposal of 2-cyano-N-(1-phenylethyl)acetamide must follow a systematic process, from waste generation to final removal by a licensed service. This protocol is designed to comply with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][21]

Step 1: Waste Characterization and Segregation

Immediately upon deciding to discard the chemical, it must be treated as hazardous waste.

  • Action: Do not mix 2-cyano-N-(1-phenylethyl)acetamide waste with any other chemical waste streams.

  • Causality: The primary reason for segregation is to prevent dangerous reactions.[4] It must be kept separate from acids (to prevent HCN gas release), bases, and strong oxidizing agents.[6][13] Keeping waste streams separate, such as halogenated and non-halogenated solvents, also reduces disposal costs and complexity.[22][23]

Step 2: Container Selection and Labeling

The integrity of the disposal process relies heavily on proper containment and communication.

  • Action: Place the waste in a chemically compatible container with a secure, leak-proof screw cap.[5][13] The original product container is often the best choice.[22] The container must be clean and in good condition.[22]

  • Causality: Using a compatible container, such as glass or polyethylene, prevents the waste from degrading the container and causing a leak.[23] A secure cap prevents the release of vapors and protects against spills.[13]

  • Action: Affix a completed hazardous waste tag to the container. The label must include:

    • The words "Hazardous Waste" .[21][24]

    • The full chemical name: "2-cyano-N-(1-phenylethyl)acetamide" . Do not use abbreviations or formulas.[21]

    • The approximate quantity of the waste.

    • The date waste was first added to the container (accumulation start date).[21]

    • Relevant hazard pictograms (e.g., Toxic, Irritant).[21]

    • The place of origin (Lab, Room Number) and Principal Investigator's name.[21]

  • Causality: Accurate and detailed labeling is a legal requirement and is essential for ensuring that waste handlers, emergency responders, and disposal facility personnel understand the contents and associated hazards, ensuring their safety.[4][25]

Step 3: On-Site Accumulation

Waste must be stored safely in the laboratory until it is ready for pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[13][26] This area must be at or near the point of generation and under the control of laboratory personnel.[5][26]

  • Causality: Designating an SAA prevents hazardous waste from cluttering bench tops, reduces the risk of spills in high-traffic areas, and ensures that all waste is stored in a known, controlled location.[22][26]

  • Action: Ensure the SAA is away from sources of ignition and incompatible materials. Secondary containment (e.g., a plastic tub) is a best practice to contain potential leaks.[5][22]

  • Causality: Secondary containment provides a crucial barrier of protection, ensuring that if the primary container fails, the hazardous material is captured before it can spread into the environment or react with other substances.[5]

Step 4: Arranging Final Disposal

Final disposal must be handled by professionals.

  • Action: Once the waste container is full, or has been in storage for the maximum allowed time (typically up to one year in an SAA), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[4][13]

  • Causality: Federal and local laws strictly regulate the transport and disposal of hazardous waste.[24] Using a licensed service ensures that the waste will be managed via approved methods, such as high-temperature incineration at a chemical destruction plant, which is the recommended method for this type of organic waste.[12][19] Never attempt to dispose of this chemical via regular trash or the sanitary sewer.[21]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-cyano-N-(1-phenylethyl)acetamide.

G Workflow for 2-cyano-N-(1-phenylethyl)acetamide Disposal cluster_0 In-Lab Waste Management cluster_1 Final Disposal A Waste Generated (Unused or Contaminated Chemical) B Characterize as Hazardous Waste A->B C Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) B->C D Select Compatible Container with Secure Lid C->D E Attach Completed Hazardous Waste Label D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Is Container Full or Nearing Time Limit? F->G G->F No H Contact EHS or Licensed Waste Disposal Service G->H Yes I Waste Collected for Incineration/Final Disposal H->I

Caption: Decision workflow for safe and compliant disposal.

Section 4: Spill and Empty Container Management

Spill Cleanup Protocol (for small, solid spills)
  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE as described in Section 2.

  • Contain & Clean: Gently sweep or shovel the solid material into a designated hazardous waste container.[27] Avoid generating dust.[27] Use dry cleanup procedures; do NOT use air hoses.[27]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container with the spilled material's contents and dispose of it as hazardous waste.[27]

Disposal of Empty Containers

An empty container that held 2-cyano-N-(1-phenylethyl)acetamide is still considered hazardous waste until properly decontaminated.

  • Action: The container must be triple-rinsed with a suitable solvent (e.g., acetone or methanol) that can dissolve the residue.[8][22]

  • Causality: Trace amounts of the chemical can still pose a hazard. Triple rinsing ensures the removal of this residue to a non-hazardous level.

  • Action: Collect all the rinsate from the rinsing process. This rinsate is now considered hazardous waste and must be placed in an appropriate, labeled container for disposal.[8] Do not pour the rinsate down the drain.

  • Action: Once triple-rinsed, deface or remove the original label from the container. The cap should be removed, and the container can then be disposed of as regular trash or recycled, depending on institutional policy.[8][22]

By adhering to these scientifically-grounded and procedurally detailed guidelines, research professionals can ensure the safe and compliant disposal of 2-cyano-N-(1-phenylethyl)acetamide, protecting themselves, their colleagues, and the environment.

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